molecular formula C30H53N5O7 B15559258 Iso-isariin B

Iso-isariin B

Katalognummer: B15559258
Molekulargewicht: 595.8 g/mol
InChI-Schlüssel: DSWZWPQYGALTJZ-WVHJPHLBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Iso-isariin B is a cyclodepsipeptide.
cyclo(L-alanyl-L-valyl-3-hydroxy-4-methyloctanoylglycyl-L-valyl-D-leucyl) has been reported in Beauveria felina with data available.
from Beauveria felina;  active against the pest-insect Sitophilus spp.;  structure in first source

Eigenschaften

IUPAC Name

(3S,6S,9R,12S)-19-hexan-2-yl-6-methyl-9-(2-methylpropyl)-3,12-di(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadecane-2,5,8,11,14,17-hexone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H53N5O7/c1-10-11-12-19(8)22-14-23(36)31-15-24(37)34-25(17(4)5)29(40)33-21(13-16(2)3)28(39)32-20(9)27(38)35-26(18(6)7)30(41)42-22/h16-22,25-26H,10-15H2,1-9H3,(H,31,36)(H,32,39)(H,33,40)(H,34,37)(H,35,38)/t19?,20-,21+,22?,25-,26-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSWZWPQYGALTJZ-WVHJPHLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)C1CC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C(C)C)C)CC(C)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(C)C1CC(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)O1)C(C)C)C)CC(C)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H53N5O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

595.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Mechanism of Action of Iso-isariin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iso-isariin B is a cyclodepsipeptide natural product isolated from the entomopathogenic fungus Beauveria felina. While research into its specific molecular mechanisms is still in the early stages, initial studies have identified potent insecticidal activity. This technical guide provides a comprehensive overview of the currently available information on the mechanism of action of this compound. Due to the limited direct research on this compound's cellular effects, this document also explores the known mechanisms of closely related cyclodepsipeptides to infer potential pathways and activities. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, highlighting both the established data and the areas requiring further investigation.

Introduction

Cyclodepsipeptides are a class of cyclic peptides containing at least one ester bond in their backbone. They are known to exhibit a wide array of biological activities, including antifungal, antibacterial, antiviral, immunosuppressive, and anticancer effects[1][2]. This compound belongs to the isariin (B1672194) class of cyclodepsipeptides and was first isolated from the fungus Beauveria felina[3][4]. Its primary reported biological activity is insecticidal, demonstrating significant potency against the agricultural pest Sitophilus spp[3]. Understanding the precise mechanism of action is crucial for the potential development of this compound as a biopesticide or a therapeutic agent.

Known Biological Activity of this compound

The most well-documented biological activity of this compound is its insecticidal effect. The quantitative data available is summarized in the table below.

Quantitative Data for this compound
Activity Value
Insecticidal Activity (LD50) against Sitophilus spp.10 μg/mL

Putative Mechanisms of Action

Direct experimental evidence detailing the cellular and molecular mechanism of action of this compound is currently lacking in the scientific literature. However, based on the activities of other cyclodepsipeptides isolated from Beauveria species and the related compound Isaridin E, several putative mechanisms can be proposed.

Ionophoric Activity and Membrane Disruption

Many cyclodepsipeptides produced by Beauveria species, such as beauvericin (B1667859) and bassianolide, are known to act as ionophores. These molecules can form complexes with cations and transport them across biological membranes, disrupting ion homeostasis. This disruption can lead to a cascade of downstream effects, including mitochondrial dysfunction, induction of reactive oxygen species (ROS), and ultimately, cell death. It is plausible that this compound shares this ionophoric property, which could be a primary contributor to its insecticidal activity by causing paralysis and death through disruption of neuronal and muscular ion gradients.

G cluster_membrane Cell Membrane cluster_effects Downstream Effects Iso_isariin_B This compound Complex This compound-Cation Complex Iso_isariin_B->Complex Cation Cation (e.g., K+, Na+) Cation->Complex Disruption Disruption of Ion Homeostasis Complex->Disruption Membrane Lipid Bilayer Cell_Death Cell Death Disruption->Cell_Death

Figure 1: Putative ionophoric activity of this compound.
Modulation of Signaling Pathways (Inferred from Isaridin E)

Isaridin E, another cyclodepsipeptide isolated from Beauveria felina, has been shown to possess anti-inflammatory and antiplatelet activities through the modulation of specific signaling pathways. While these activities have not been reported for this compound, the shared structural class and origin suggest that this compound might also interact with cellular signaling cascades.

Isaridin E has been demonstrated to exert anti-inflammatory effects by downregulating the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway. This pathway is a critical component of the innate immune response. Inhibition of this pathway by Isaridin E leads to a reduction in the production of pro-inflammatory cytokines.

Isaridin_E Isaridin E (related compound) TLR4 TLR4 Isaridin_E->TLR4 IKK IKK TLR4->IKK IκBα IκBα IKK->IκBα Phosphorylates & leads to degradation NFκB NF-κB IκBα->NFκB Inhibits Nucleus Nucleus NFκB->Nucleus Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation

Figure 2: Inhibition of the TLR4/NF-κB pathway by Isaridin E.

Isaridin E has also been shown to inhibit platelet aggregation by downregulating the PI3K/Akt signaling pathway. This pathway is crucial for cell survival, proliferation, and growth. Its inhibition can lead to apoptosis and cell cycle arrest.

Isaridin_E Isaridin E (related compound) PI3K PI3K Isaridin_E->PI3K Receptor Receptor Receptor->PI3K Akt Akt PI3K->Akt Downstream Downstream Effectors Akt->Downstream Aggregation Platelet Aggregation Downstream->Aggregation

Figure 3: Inhibition of the PI3K/Akt pathway by Isaridin E.

Experimental Protocols

Detailed experimental protocols for elucidating the mechanism of action of this compound are not yet published. However, standard methodologies can be employed to investigate its putative activities.

Insecticidal Activity Assay

A common method to determine the insecticidal activity of a compound is through a diet-incorporation bioassay.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Diet Prepare artificial diet Add_Compound Incorporate this compound at various concentrations Prep_Diet->Add_Compound Intro_Insects Introduce Sitophilus spp. larvae or adults Add_Compound->Intro_Insects Incubate Incubate under controlled conditions Intro_Insects->Incubate Assess_Mortality Assess mortality at set time points Incubate->Assess_Mortality Calc_LD50 Calculate LD50 value Assess_Mortality->Calc_LD50

Figure 4: Workflow for insecticidal activity assay.

Methodology:

  • Diet Preparation: An artificial diet suitable for the target insect (Sitophilus spp.) is prepared.

  • Compound Incorporation: this compound is dissolved in a suitable solvent and mixed into the diet at a range of concentrations. A control diet with the solvent alone is also prepared.

  • Insect Introduction: A set number of insects (e.g., 20-30 larvae or adults) are placed in containers with the treated or control diet.

  • Incubation: The containers are maintained under controlled environmental conditions (temperature, humidity, light/dark cycle).

  • Mortality Assessment: Mortality is recorded at regular intervals (e.g., 24, 48, 72 hours).

  • Data Analysis: The lethal dose 50 (LD50) is calculated using probit analysis.

Cytotoxicity Assay (MTT Assay)

To assess the potential cytotoxic effects of this compound on various cell lines (e.g., insect-derived or mammalian cancer cell lines), the MTT assay is a standard method.

Methodology:

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control, and the half-maximal inhibitory concentration (IC50) is determined.

Western Blot Analysis for Signaling Pathway Investigation

To investigate the effect of this compound on signaling pathways like TLR4/NF-κB or PI3K/Akt, Western blotting can be used to measure the expression and phosphorylation status of key proteins.

Methodology:

  • Cell Lysis: Cells treated with this compound are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., phospho-Akt, total Akt, NF-κB p65) followed by incubation with secondary antibodies conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Analysis: The band intensities are quantified to determine the relative protein expression levels.

Conclusion and Future Directions

This compound is a cyclodepsipeptide with confirmed insecticidal activity. While its exact mechanism of action remains to be fully elucidated, the known bioactivities of related compounds suggest that it may act as an ionophore, disrupting cellular ion homeostasis, and/or modulate key intracellular signaling pathways. Further research is imperative to confirm these putative mechanisms and to explore other potential biological activities, such as antifungal and cytotoxic effects. Detailed studies involving patch-clamp analysis to confirm ion channel formation, investigation of its effects on a broader range of cell lines, and comprehensive analysis of its impact on various signaling pathways will be crucial in unlocking the full therapeutic and agrochemical potential of this compound.

References

Iso-isariin B: A Technical Overview of its Discovery, Isolation, and Characterization from Beauveria felina

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and isolation of Iso-isariin B, a cyclodepsipeptide originating from the entomopathogenic fungus Beauveria felina. While the structural elucidation of this natural product has been accomplished, this document highlights a notable gap in the current scientific literature regarding its biological activity in mammalian systems, including its potential cytotoxic effects and influence on cellular signaling pathways. Consequently, the quantitative data and signaling pathway diagrams requested cannot be provided at this time.

This guide will instead focus on the established information and present generalized experimental protocols and conceptual workflows that are pertinent to the research and development of novel natural products like this compound.

Introduction

This compound is a novel cyclodepsipeptide that was first isolated from the fungus Beauveria felina.[1][2][3] Cyclodepsipeptides are a class of cyclic peptides containing at least one ester bond in addition to amide bonds, and they are known to exhibit a wide range of biological activities.[4][5] The discovery of new cyclodepsipeptides like this compound from fungal sources continues to be a promising avenue for the identification of new therapeutic leads.

Discovery and Structural Elucidation

The identification of this compound was the result of the chemical investigation of the secondary metabolites produced by Beauveria felina. Its structure was determined through a combination of advanced spectroscopic techniques.

Key Structural Elucidation Techniques:

  • Mass Spectrometry (MS/MS): Tandem mass spectrometry was crucial in determining the molecular weight and fragmentation pattern of this compound, which provided initial insights into its amino acid sequence and the nature of the hydroxy acid component.

  • 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 2D-NMR experiments, including COSY, HSQC, and HMBC, were employed to establish the connectivity of atoms within the molecule and to determine the final planar structure of this complex cyclodepsipeptide.

Experimental Protocols

While a specific, detailed protocol for the isolation of this compound has not been published, a general methodology can be inferred from the procedures used for the isolation of other secondary metabolites from Beauveria felina and related fungi. The following is a representative protocol.

Fungal Culture and Extraction
  • Fungal Strain: Beauveria felina.

  • Culture Medium: A suitable solid-state fermentation medium, such as rice, is inoculated with the fungal strain.

  • Incubation: The culture is incubated for a period sufficient to allow for the production of secondary metabolites.

  • Extraction: The fermented solid medium is exhaustively extracted with an organic solvent, typically ethyl acetate (B1210297) (EtOAc), to obtain a crude extract containing a mixture of secondary metabolites.

Bioassay-Guided Fractionation and Isolation

A bioassay-guided fractionation approach is commonly used to isolate bioactive compounds. Although the specific bioactivity guiding the isolation of this compound for potential therapeutic applications in humans is not yet defined, a general workflow can be outlined.

  • Initial Fractionation: The crude EtOAc extract is subjected to a primary chromatographic separation, such as Vacuum Liquid Chromatography (VLC) over silica (B1680970) gel, using a stepwise gradient of solvents with increasing polarity (e.g., petroleum ether-EtOAc followed by CHCl₃-MeOH).

  • Reversed-Phase Chromatography: Fractions showing potential interest (based on a preliminary screening assay) are further purified using reversed-phase column chromatography (e.g., RP-18) with a gradient of methanol (B129727) and water.

  • High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure this compound is typically achieved using semi-preparative or preparative HPLC, often with a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water).

The following diagram illustrates a general workflow for the isolation of natural products from fungal cultures.

G cluster_0 Fungal Culture & Extraction cluster_1 Purification Cascade cluster_2 Analysis & Characterization A Inoculation of Beauveria felina on Solid Medium B Incubation A->B C Solvent Extraction (e.g., Ethyl Acetate) B->C D Crude Extract C->D E Vacuum Liquid Chromatography (VLC) D->E F Reversed-Phase Column Chromatography E->F G High-Performance Liquid Chromatography (HPLC) F->G H Pure this compound G->H I Spectroscopic Analysis (NMR, MS) H->I J Structural Elucidation I->J

Generalized workflow for the isolation and characterization of this compound.

Quantitative Data

As of the current literature, the only available quantitative biological data for this compound is its insecticidal activity.

CompoundTarget OrganismBioassayActivityReference
This compoundSitophilus spp.Insecticidal AssayLD₅₀ = 10 µg/mL

Table 1: Reported Biological Activity of this compound.

No data on the cytotoxicity of this compound against human cell lines has been reported.

Future Directions: A Proposed Workflow for Bioactivity Screening and Mechanism of Action Studies

Given the lack of data on the pharmacological potential of this compound, the following workflow is proposed for future research. This workflow is standard in the field of natural product drug discovery.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies (if cytotoxic) cluster_2 Signaling Pathway Analysis A Pure this compound B Cytotoxicity Screening (e.g., MTT Assay) against a panel of cancer cell lines A->B C Determination of IC50 values B->C D Apoptosis Assays (e.g., Annexin V/PI staining) C->D E Cell Cycle Analysis C->E F Western Blot Analysis of key signaling proteins (e.g., MAPK, PI3K/Akt pathways) D->F E->F G Identification of Molecular Targets F->G

Proposed workflow for investigating the anticancer potential of this compound.

Conclusion

This compound represents a structurally novel cyclodepsipeptide from Beauveria felina. While its structure has been successfully elucidated, its potential as a therapeutic agent for human diseases remains unexplored. The protocols and workflows outlined in this guide provide a framework for future research into the biological activities of this compound. Further investigation is warranted to determine if this compound possesses any cytotoxic or other pharmacologically relevant properties that would make it a candidate for drug development.

References

Antifungal Spectrum of Iso-isariin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iso-isariin B is a cyclodepsipeptide, a class of compounds known for a variety of biological activities. While literature indicates its potential for use in antifungal studies, a comprehensive quantitative analysis of its specific antifungal spectrum of activity is not yet publicly available. This technical guide summarizes the current, albeit limited, knowledge on the antifungal properties of compounds structurally related to this compound. Furthermore, it provides detailed, standardized experimental protocols that can be employed to determine its minimum inhibitory concentration (MIC) against a panel of fungal pathogens. This document also visualizes a generalized workflow for such antifungal susceptibility testing and a plausible mechanism of action based on the activity of related cyclodepsipeptides.

Introduction

This compound is a member of the isariin (B1672194) class of cyclodepsipeptides, which are secondary metabolites produced by various fungi, including those of the genus Beauveria. Cyclodepsipeptides are characterized by a cyclic structure containing both amino acid and hydroxy acid residues, affording them unique conformational properties and a wide range of biological activities. While this compound has been identified in extracts from fungi such as Beauveria felina, its specific antifungal profile remains largely uncharacterized in publicly accessible literature. This guide aims to bridge this knowledge gap by providing a framework for its evaluation.

Antifungal Activity of Related Isariin Compounds

Direct quantitative data (e.g., Minimum Inhibitory Concentration - MIC) for this compound against specific fungal species is not available in the reviewed scientific literature. However, studies on closely related isariin compounds indicate that this class of molecules possesses antifungal properties. The following table summarizes the reported qualitative and quantitative antifungal activity of these related compounds.

Compound NameFungal SpeciesReported ActivityCitation
Isaridin HBotrytis cinereaSignificant antifungal activity[1][2]
Isaridin HAlternaria solaniSignificant antifungal activity[1][2]
Isaridin KGeotrichum citri-aurantiiSignificantly inhibits mycelial growth by destroying the cell membrane
IsarfelinRhizoctonia solaniIC50 = 3.1 µg/mL[3]

Note: The lack of specific data for this compound highlights a significant area for future research.

Experimental Protocols for Antifungal Susceptibility Testing

To determine the antifungal spectrum of activity for this compound, standardized methods such as those established by the Clinical and Laboratory Standards Institute (CLSI) should be employed. The broth microdilution method is a commonly used technique to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method for MIC Determination

This method involves exposing a standardized fungal inoculum to serial dilutions of the compound in a liquid growth medium.

a) Materials:

  • This compound (solubilized in an appropriate solvent, e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Standardized fungal inoculum (e.g., 0.5-2.5 x 10^3 CFU/mL)

  • Appropriate broth medium (e.g., RPMI-1640 with L-glutamine, without bicarbonate, buffered with MOPS)

  • Positive control antifungal agent (e.g., Amphotericin B, Fluconazole)

  • Sterile solvent for the compound (negative control)

  • Spectrophotometer or plate reader

b) Procedure:

  • Preparation of Compound Dilutions: Prepare a stock solution of this compound. Perform serial two-fold dilutions in the broth medium in the wells of a 96-well plate to achieve a range of final concentrations for testing.

  • Inoculum Preparation: Culture the fungal isolates on an appropriate agar (B569324) medium. Prepare a suspension of the fungal spores or yeast cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Further dilute this suspension in the broth medium to the final required inoculum concentration.

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate containing the different concentrations of this compound, the positive control, and the negative (growth) control.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours), depending on the growth rate of the fungal species.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible growth as detected by the naked eye or a significant reduction in turbidity as measured by a spectrophotometer.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Compound_Prep Prepare this compound Stock Solution Serial_Dilution Perform Serial Dilutions in Microtiter Plate Compound_Prep->Serial_Dilution Inoculation Inoculate Plates with Fungal Suspension Serial_Dilution->Inoculation Inoculum_Prep Prepare Standardized Fungal Inoculum Inoculum_Prep->Inoculation Incubation Incubate Plates (24-48h at 35°C) Inoculation->Incubation Read_Results Visually or Spectrophotometrically Read Results Incubation->Read_Results Determine_MIC Determine MIC Value Read_Results->Determine_MIC

Workflow for MIC Determination.
Proposed Mechanism of Action

Based on the reported mechanism of action for related cyclodepsipeptides, a plausible antifungal mechanism for this compound involves the disruption of the fungal cell membrane.

Mechanism_of_Action cluster_cell Fungal Cell Cell_Membrane Cell Membrane Ion_Channels Ion Channels / Pores Cytoplasm Cytoplasm Ion_Channels->Cytoplasm affects Iso_isariin_B This compound Membrane_Interaction Interaction with Membrane Components Iso_isariin_B->Membrane_Interaction targets Membrane_Interaction->Cell_Membrane Membrane_Disruption Membrane Disruption & Increased Permeability Membrane_Interaction->Membrane_Disruption Membrane_Disruption->Ion_Channels forms/opens Ion_Imbalance Ion Imbalance Membrane_Disruption->Ion_Imbalance Cell_Death Cell Death Ion_Imbalance->Cell_Death

Proposed Mechanism of Action.

Conclusion and Future Directions

The current body of scientific literature lacks specific quantitative data on the antifungal spectrum of this compound. However, the demonstrated activity of related isariin compounds suggests that it is a promising candidate for further investigation. The experimental protocols outlined in this guide provide a standardized approach for elucidating its in vitro antifungal profile. Future research should focus on performing comprehensive MIC testing against a broad panel of clinically relevant yeasts and molds. Furthermore, mechanistic studies are warranted to confirm its mode of action and to explore its potential for synergistic interactions with existing antifungal agents. Such data will be crucial for assessing the therapeutic potential of this compound in the development of new antifungal therapies.

References

Insecticidal Properties of Iso-isariin B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the insecticidal properties of Iso-isariin B, a cyclodepsipeptide isolated from the entomopathogenic fungus Beauveria felina. The document summarizes the available quantitative data on its efficacy against specific pests, details relevant experimental protocols, and explores its putative mechanism of action based on current knowledge of related mycotoxins.

Quantitative Efficacy of this compound and Related Compounds

This compound has demonstrated notable insecticidal activity against certain stored product pests. In contrast, the closely related compound, isariin (B1672194) B, has been shown to be inactive against other insect species, suggesting a degree of specificity in its mode of action. A summary of the available data is presented in Table 1.

CompoundTarget PestBioassay MethodEfficacySource
This compound Sitophilus spp. (weevils)Not specified in sourceLD50: 10 µg/mL[1][2][3]Langenfeld et al., 2011
Isariin B Galleria mellonella (greater wax moth)Not specified in sourceInactiveDeffieux et al., 1981

Table 1: Summary of Quantitative Data on the Insecticidal Activity of this compound and Isariin B.

Experimental Protocols

A detailed experimental protocol for determining the lethal dose (LD50) of this compound against Sitophilus spp. is not explicitly available in the cited literature. However, based on established methodologies for the toxicological evaluation of compounds against stored product insects, a standardized topical application bioassay protocol is proposed below.[4][5][6][7][8]

Proposed Protocol: Topical Application Bioassay for Sitophilus spp.

This protocol outlines the steps for determining the LD50 of this compound against adult weevils of the genus Sitophilus.

Objective: To determine the median lethal dose (LD50) of this compound applied topically to Sitophilus spp.

Materials:

  • This compound (analytical grade)

  • Acetone (B3395972) (HPLC grade)

  • Adult Sitophilus spp. (1-2 weeks old, mixed sex)

  • Microsyringe or microapplicator

  • Ventilated glass vials or Petri dishes

  • Rearing medium for Sitophilus spp. (e.g., whole wheat or corn)

  • Incubator or environmental chamber

Procedure:

  • Insect Rearing: Rear Sitophilus spp. on a suitable grain medium at 25-28°C and 65-75% relative humidity. Use adults of a uniform age for the bioassay to ensure consistent results.

  • Preparation of Test Solutions: Prepare a stock solution of this compound in acetone. From this stock, create a series of five to seven serial dilutions to obtain a range of concentrations expected to cause between 10% and 90% mortality. A control group receiving only acetone should be included.

  • Topical Application: Anesthetize the adult weevils by brief exposure to carbon dioxide or by chilling. Using a microapplicator, apply a precise volume (e.g., 0.5 µL) of each this compound dilution or the acetone control to the dorsal thorax of each insect.

  • Incubation: Place the treated insects in clean, ventilated containers with a small amount of their rearing medium. Maintain the insects under the same environmental conditions as for rearing.

  • Mortality Assessment: Record mortality at 24, 48, and 72 hours post-application. Insects that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Correct the observed mortality for control mortality using Abbott's formula. Perform probit analysis to calculate the LD50 value, 95% confidence limits, and the slope of the dose-response curve.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_post_treatment Post-Treatment cluster_analysis Data Analysis Insect_Rearing Insect Rearing (Sitophilus spp.) Anesthesia Anesthesia of Insects Insect_Rearing->Anesthesia Solution_Prep Preparation of This compound Solutions Topical_Application Topical Application Solution_Prep->Topical_Application Anesthesia->Topical_Application Incubation Incubation Topical_Application->Incubation Mortality_Assessment Mortality Assessment Incubation->Mortality_Assessment Data_Analysis Probit Analysis (LD50 Calculation) Mortality_Assessment->Data_Analysis

Figure 1: Experimental workflow for LD50 determination.

Putative Mechanism of Action and Signaling Pathways

The precise molecular targets and signaling pathways affected by this compound in insects have not been elucidated. However, insights can be drawn from the known mechanisms of other insecticidal cyclodepsipeptides, such as beauvericin (B1667859) and destruxins.

3.1. Proposed Mechanism: Disruption of Ion Homeostasis and Induction of Apoptosis

Based on the activity of related compounds, it is hypothesized that this compound may function as an ionophore, disrupting the ion balance across insect cell membranes. This is a known mechanism for the cyclodepsipeptide beauvericin, which selectively increases the permeability of cell membranes to cations, particularly calcium (Ca²⁺).[9][10][11]

An influx of extracellular Ca²⁺ can trigger a cascade of downstream signaling events, leading to apoptosis (programmed cell death). This proposed pathway involves the activation of caspases, which are key executioners of apoptosis, ultimately resulting in cell death and contributing to the insecticidal effect.

3.2. Potential Involvement of V-ATPase and Other Targets

Another class of cyclodepsipeptides, the destruxins, are known to inhibit vacuolar-type H⁺-ATPase (V-ATPase) proton pumps in insect epithelia and to affect Ca²⁺ channels.[12][13][14][15][16] V-ATPases are crucial for maintaining pH gradients and energizing transport processes in various insect tissues, including the midgut and Malpighian tubules. Inhibition of V-ATPase can lead to a disruption of vital physiological functions.

Given the structural similarities among cyclodepsipeptides, it is plausible that this compound may also interact with V-ATPase or other essential proteins, contributing to its toxicity. The multi-targeted nature of some cyclodepsipeptides suggests that this compound could have a complex mode of action involving multiple cellular targets.

Putative_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_downstream Downstream Effects cluster_outcome Outcome Iso_isariin_B This compound Ion_Channel Ion Channel / Transporter (Putative Target) Iso_isariin_B->Ion_Channel Binds to/interacts with V_ATPase V-ATPase (Potential Target) Iso_isariin_B->V_ATPase Potentially inhibits Ca_Influx Increased Intracellular Ca²⁺ Ion_Channel->Ca_Influx Induces pH_Disruption Disruption of pH Gradient V_ATPase->pH_Disruption Leads to Apoptosis_Signal Apoptotic Signaling Cascade Ca_Influx->Apoptosis_Signal Triggers Physiological_Dysfunction Physiological Dysfunction pH_Disruption->Physiological_Dysfunction Causes Caspase_Activation Caspase Activation Apoptosis_Signal->Caspase_Activation Activates Cell_Death Cell Death Caspase_Activation->Cell_Death Executes Physiological_Dysfunction->Cell_Death Contributes to

Figure 2: Putative signaling pathway for this compound.

Conclusion and Future Directions

This compound demonstrates significant insecticidal activity against the stored product pest Sitophilus spp. and warrants further investigation as a potential biopesticide. Future research should focus on:

  • Broadening the Pest Spectrum: Evaluating the efficacy of this compound against a wider range of agricultural and stored product pests.

  • Elucidating the Mechanism of Action: Conducting detailed studies to identify the specific molecular targets and signaling pathways affected by this compound in insects. This could involve techniques such as target-based screening, proteomics, and transcriptomics.

  • Structure-Activity Relationship Studies: Synthesizing and testing analogs of this compound to understand the structural features crucial for its insecticidal activity, which could lead to the development of more potent and selective compounds.

  • Formulation and Delivery: Developing stable and effective formulations for the application of this compound in pest management strategies.

This technical guide provides a foundation for researchers and drug development professionals to build upon in the exploration of this compound as a promising insecticidal agent. The provided protocols and proposed mechanisms of action offer a starting point for further experimental design and investigation.

References

Iso-isariin B: A Cyclocarboxyphenate Peptide Analogue with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Iso-isariin B is a naturally occurring cyclodepsipeptide, a class of compounds characterized by a cyclic structure containing both amino acid and hydroxy acid residues. As a cyclocarboxyphenate peptide analogue, it has garnered interest within the scientific community for its notable biological activities, including potent insecticidal and promising antifungal properties. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activities with available quantitative data, and insights into its isolation from natural sources. This document is intended to serve as a resource for researchers and professionals in drug development exploring the therapeutic potential of this and related compounds.

Introduction

Cyclodepsipeptides represent a diverse family of natural products with a wide range of biological activities.[1] Among these, this compound, a fungal metabolite, stands out due to its unique structure and demonstrated bioactivity.[2] This guide delves into the technical details of this compound, offering a consolidated source of information for further research and development.

Chemical Properties

This compound is a cyclic hexadepsipeptide. Its structure consists of a ring of amino and hydroxy acids.

Table 1: Chemical Properties of this compound

PropertyValueSource
Molecular Formula C30H53N5O7[3]
Molecular Weight 595.77 g/mol [3]
Canonical SMILES CCCCC(C)C1CC(=O)NCC(=O)N--INVALID-LINK--N--INVALID-LINK--N--INVALID-LINK--O1)C(C)C)C)CC(C)C">C@HC(C)C[3]
IUPAC Name (3S,6S,9R,12S)-19-hexan-2-yl-6-methyl-9-(2-methylpropyl)-3,12-di(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadecane-2,5,8,11,14,17-hexone
CAS Number 2326436-93-3

Biological Activity

This compound has demonstrated significant activity in two main areas: as an insecticide and as an antifungal agent.

Insecticidal Activity

This compound has shown potent insecticidal effects against certain agricultural pests.

Table 2: Insecticidal Activity of this compound

Target OrganismAssay TypeResultSource
Sitophilus spp. (weevils)Not specifiedLD50: 10 µg/mL

In contrast, a related compound, isariin (B1672194) B, was found to be inactive against the larvae of Galleria mellonella. This suggests a degree of specificity in the insecticidal action of these compounds.

Antifungal Activity

Table 3: Antifungal Activity of Isaridin H (a related cyclodepsipeptide)

Fungal SpeciesAssay TypeResultSource
Alternaria solaniNot specifiedIC50: 15.6 µM
Botrytis cinereaNot specifiedSignificant activity

The antifungal activity of isaridin H suggests that this compound may also be effective against a range of fungal pathogens. Further studies are required to quantify its antifungal spectrum and potency.

Cytotoxicity

There is currently no specific data available on the cytotoxicity of this compound against mammalian cell lines. However, studies on other isariin-class and related cyclodepsipeptides, such as destruxins, fusarihexins, and enniatins, have shown a range of cytotoxic effects against various cancer cell lines, with IC50 values from the low micromolar to higher concentrations. This highlights the importance of conducting thorough cytotoxicity profiling for this compound to assess its therapeutic index.

Experimental Protocols

Isolation of this compound from Natural Sources

This compound is a secondary metabolite produced by certain species of fungi. It has been successfully isolated from both Beauveria felina and the guanophilic fungus Amphichorda guana. The general workflow for its isolation involves fungal culture, extraction of the fungal biomass and/or culture broth, followed by chromatographic separation and purification.

A general workflow for the isolation process is outlined below. It is important to note that specific details may vary depending on the fungal strain and laboratory conditions.

experimental_workflow cluster_culture Fungal Culture cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis start Inoculation of Fungal Strain (e.g., Amphichorda guana) culture Incubation in appropriate liquid or solid medium start->culture harvest Harvest of Mycelium and/or Culture Broth culture->harvest extraction Solvent Extraction (e.g., with ethyl acetate (B1210297) or methanol) harvest->extraction concentrate Concentration of Crude Extract extraction->concentrate chromatography1 Initial Chromatographic Separation (e.g., Silica Gel Column) concentrate->chromatography1 fractionation Fraction Collection and Bioassay chromatography1->fractionation chromatography2 Further Purification of Active Fractions (e.g., HPLC) fractionation->chromatography2 pure_compound Isolated this compound chromatography2->pure_compound analysis Structural Elucidation (NMR, MS) pure_compound->analysis

Figure 1. Generalized workflow for the isolation of this compound.
Antifungal Susceptibility Testing

Standardized methods are crucial for determining the antifungal activity of novel compounds. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC) of antifungal agents.

A generalized protocol for a broth microdilution assay is depicted below.

antifungal_assay cluster_prep Preparation cluster_incubation Incubation cluster_readout Readout prep_compound Prepare serial dilutions of This compound in a 96-well plate inoculate Inoculate wells with fungal suspension prep_compound->inoculate prep_inoculum Prepare standardized fungal inoculum (e.g., Candida albicans) prep_inoculum->inoculate incubate Incubate at a controlled temperature (e.g., 35°C for 24-48h) inoculate->incubate read_mic Determine MIC: Lowest concentration with significant growth inhibition incubate->read_mic

Figure 2. Workflow for antifungal susceptibility testing.

Mechanism of Action and Signaling Pathways

The precise molecular mechanism of action for this compound has not yet been fully elucidated. For many cyclodepsipeptides, the proposed mechanism of their antifungal action involves disruption of the fungal cell membrane integrity or interference with essential cellular processes.

Given its structural similarity to other cyclodepsipeptides, it is plausible that this compound's antifungal effects could be mediated through similar mechanisms. However, dedicated studies are required to identify the specific molecular targets and signaling pathways modulated by this compound in both fungal and insect cells. The search for signaling pathway information related to "isariin B" did not yield specific results, as it was often confounded with the unrelated compound "icariin".

Synthesis

Currently, there is no published information detailing the total chemical synthesis of this compound. The development of a synthetic route would be highly valuable for producing larger quantities of the compound for further biological evaluation and for the generation of novel analogues with improved therapeutic properties.

Conclusion and Future Directions

This compound is a compelling cyclocarboxyphenate peptide analogue with demonstrated insecticidal activity and strong potential as an antifungal agent. To fully realize its therapeutic promise, several key areas of research need to be addressed:

  • Comprehensive Biological Profiling: Quantitative assessment of its antifungal activity against a broad panel of clinically relevant fungi is essential. Furthermore, thorough cytotoxicity studies using various mammalian cell lines are required to establish its safety profile.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by this compound will provide critical insights into its mode of action and guide further drug development efforts.

  • Development of a Synthetic Route: A robust and scalable total synthesis of this compound would enable the production of sufficient material for advanced preclinical studies and facilitate the exploration of its structure-activity relationships through the synthesis of novel analogues.

The information presented in this technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound and the broader class of isariin cyclodepsipeptides as a source of new therapeutic agents.

References

An In-depth Technical Guide to the Biological Activities of Iso-isariin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iso-isariin B is a cyclodepsipeptide, a class of cyclic peptides containing at least one ester linkage in the ring, that has been isolated from the entomopathogenic fungus Beauveria felina. Cyclodepsipeptides are known for a wide range of biological activities, and this compound has been specifically identified for its insecticidal properties. This technical guide provides a comprehensive review of the currently available scientific literature on the biological activities of this compound, with a focus on quantitative data, experimental methodologies, and potential mechanisms of action.

Biological Activity of this compound

The primary and most concretely documented biological activity of this compound is its insecticidal effect. Other potential activities, such as antifungal or cytotoxic effects, are not well-documented in the current scientific literature for this specific compound.

Insecticidal Activity

This compound has demonstrated notable insecticidal activity against weevils of the Sitophilus genus, which are common pests of stored grains.

Data Presentation

The available quantitative data for the insecticidal activity of this compound is summarized in the table below.

Biological ActivityTest OrganismMethodResult (LD50)Reference
InsecticidalSitophilus spp.Not Specified in Abstract10 µg/mLLangenfeld et al., 2011[1]

Experimental Protocols

While the specific, detailed experimental protocol used by Langenfeld et al. (2011) is not available in the public domain, a representative protocol for a contact toxicity bioassay against Sitophilus species can be constructed based on established methodologies in the field.

*Representative Protocol: Contact Toxicity Bioassay for Sitophilus oryzae

  • Insect Rearing: Sitophilus oryzae adults are reared on whole, untreated grains (e.g., wheat or rice) in ventilated containers at controlled conditions (e.g., 27 ± 1°C, 70 ± 5% relative humidity, and complete darkness). Adult weevils of a specific age (e.g., 1-2 weeks old) are used for the bioassays.

  • Preparation of Test Solutions: this compound is dissolved in an appropriate solvent, such as acetone, to prepare a stock solution. A series of dilutions are then made from the stock solution to create a range of concentrations to be tested. A solvent-only solution serves as the negative control.

  • Application of the Compound: The bioassay can be performed using a residual film method. A specific volume (e.g., 1 mL) of each test dilution is applied to the bottom of a glass Petri dish (e.g., 9 cm in diameter). The solvent is allowed to evaporate completely, leaving a thin film of the compound on the surface.

  • Insect Exposure: A set number of adult weevils (e.g., 10-20) are introduced into each Petri dish, and the dishes are sealed with Parafilm or a similar material to prevent escape.

  • Incubation and Observation: The Petri dishes are maintained under the same controlled conditions as the insect rearing. Mortality is assessed at specific time points (e.g., 24, 48, and 72 hours) after the initial exposure. An insect is considered dead if it does not move when prodded with a fine brush or probe.

  • Data Analysis: The mortality data is corrected for any deaths in the control group using Abbott's formula. A probit analysis is then typically used to determine the LD50 (the lethal dose that kills 50% of the test population) and its confidence intervals.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis rearing Insect Rearing (Sitophilus spp.) application Application to Petri Dish (Residual Film) rearing->application solutions Preparation of This compound Solutions solutions->application exposure Introduction of Insects application->exposure incubation Incubation (Controlled Conditions) exposure->incubation observation Mortality Assessment incubation->observation analysis Probit Analysis (LD50 Calculation) observation->analysis

A generalized workflow for an insecticidal contact toxicity bioassay.
Other Biological Activities (Antifungal and Cytotoxic)

Despite the general association of cyclodepsipeptides with a broad range of biological activities, there is currently a lack of specific quantitative data in the scientific literature regarding the antifungal or cytotoxic effects of this compound. While some studies have investigated other compounds isolated from Beauveria felina for these activities, the specific contribution of this compound has not been detailed. Therefore, no quantitative data tables or specific experimental protocols for these activities can be provided at this time.

Signaling Pathways and Mechanism of Action

There is no specific research available that elucidates the signaling pathways affected by this compound or its precise mechanism of insecticidal action. However, based on the known mechanisms of other cyclodepsipeptides, a general potential mechanism can be proposed. Many cyclodepsipeptides exert their biological effects by interacting with and disrupting cellular membranes. This can lead to a loss of ion homeostasis, membrane depolarization, and ultimately, cell death. In insects, this could potentially occur in the cells of the midgut lining following ingestion, or at the neuromuscular junctions.

Mandatory Visualization

potential_mechanism cluster_interaction Interaction cluster_effect Cellular Effect cluster_outcome Outcome iso_isariin_b This compound cell_membrane Insect Cell Membrane iso_isariin_b->cell_membrane disruption Membrane Disruption cell_membrane->disruption causes ion_imbalance Ion Imbalance disruption->ion_imbalance depolarization Membrane Depolarization ion_imbalance->depolarization cell_death Cell Death depolarization->cell_death insecticidal_effect Insecticidal Effect cell_death->insecticidal_effect

A putative mechanism of action for cyclodepsipeptides like this compound.

Conclusion

The current body of scientific literature robustly identifies this compound as an insecticidal cyclodepsipeptide with a measured LD50 against Sitophilus spp. However, there are significant knowledge gaps regarding its other potential biological activities, such as antifungal and cytotoxic effects, as well as its specific mechanism of action and the signaling pathways it may modulate. Further research is warranted to fully characterize the pharmacological profile of this compound and to explore its potential for development as a bio-insecticide or other therapeutic agent. Professionals in drug development are encouraged to consider these knowledge gaps as opportunities for novel research initiatives.

References

Iso-isariin B CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iso-isariin B is a naturally occurring cyclodepsipeptide, a class of compounds characterized by a cyclic structure containing both amino and hydroxy acids. First isolated from the entomopathogenic fungus Beauveria felina, this compound has demonstrated notable insecticidal activity, positioning it as a compound of interest for the development of novel bio-insecticides. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activity, and the methodologies for its isolation and characterization. While its primary reported activity is insecticidal, its classification as a cyclodepsipeptide suggests potential for a broader range of biological effects, including antifungal properties, which warrants further investigation.

Chemical and Physical Properties

This compound is a complex molecule with a well-defined chemical structure. The primary identifiers and properties are summarized in the table below. There is some discrepancy in the reported CAS numbers for this compound. The original isolation was reported in 2011, and the CAS number 1290627-99-4 is widely associated with this initial discovery.[1][2][3][4][5] A later report in 2021, detailing the re-isolation of this compound from a different fungal source, is associated with the CAS number 2326436-93-3. Researchers are advised to consider both numbers when sourcing this compound.

PropertyValueSource(s)
Molecular Formula C₃₀H₅₃N₅O₇
Molecular Weight 595.77 g/mol
CAS Number(s) 1290627-99-4; 2326436-93-3
Class Cyclodepsipeptide

Biological Activity and Potential Applications

The primary reported biological activity of this compound is its insecticidal effect. However, the broader class of cyclodepsipeptides is known for a wide spectrum of bioactivities, suggesting that this compound may have other potential applications.

Insecticidal Activity

This compound has demonstrated potent insecticidal activity against the grain weevil, Sitophilus spp. This activity is a key feature of the compound and is the most well-documented of its biological effects.

Target OrganismMetricValueSource(s)
Sitophilus spp.LD₅₀10 µg/mL

It is important to distinguish this compound from the similarly named "isariin B". An earlier study from 1981 reported that isariin (B1672194) B was inactive against the larvae of Galleria mellonella, while isariins C and D showed insecticidal properties. This highlights the structural specificity required for the insecticidal action of these related compounds.

Antifungal Potential

While specific minimum inhibitory concentration (MIC) values for this compound against fungal pathogens have not been prominently reported in the available literature, its classification as a cyclodepsipeptide suggests it may possess antifungal properties. Many cyclodepsipeptides are known to exhibit antifungal activity. Furthermore, a related compound, isaridin H, isolated alongside this compound from Amphichorda guana, demonstrated significant antifungal activity against Botrytis cinerea and Alternaria solani. This suggests that this compound should be considered a candidate for antifungal screening programs.

Experimental Protocols

The following sections detail the methodologies for the isolation and structural elucidation of this compound, based on the foundational work of Langenfeld et al. (2011).

Fungal Strain and Fermentation
  • Organism: Beauveria felina is the fungal species from which this compound was first isolated.

  • Cultivation Medium: The fungus is typically cultured on a solid-state medium, such as rice, to encourage the production of secondary metabolites.

  • Incubation: The cultures are incubated under controlled conditions of temperature and humidity for a period sufficient to allow for fungal growth and metabolite production.

Extraction and Isolation

The extraction and isolation of this compound involves a multi-step process to separate the compound from the fungal biomass and culture medium.

Figure 1. Workflow for the extraction and isolation of this compound.
Structure Elucidation

The chemical structure of this compound was determined using a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the elemental composition of the molecule. MS/MS fragmentation patterns provide information about the sequence of amino and hydroxy acids in the cyclic structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 2D-heteronuclear NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity of atoms within the molecule and to determine the final three-dimensional structure.

Potential Mechanism of Action and Signaling Pathways

The precise molecular targets and signaling pathways affected by this compound have not been fully elucidated. However, based on the known mechanisms of other cyclodepsipeptides, several possibilities can be proposed.

Cyclodepsipeptides are known to interact with a variety of cellular components and can disrupt cellular processes. Their ionophoric properties, the ability to transport ions across biological membranes, can lead to a disruption of cellular ion homeostasis, which can be cytotoxic.

For their insecticidal activity, potential mechanisms could involve:

  • Disruption of the insect midgut epithelial cell membranes.

  • Inhibition of essential enzymes in the insect.

  • Interference with neurotransmission.

G cluster_0 This compound cluster_1 Potential Cellular Targets cluster_2 Resulting Biological Effect A This compound B Cell Membrane Integrity A->B C Ion Channels A->C D Enzyme Function A->D E Signal Transduction Pathways A->E F Insecticidal Activity B->F C->F D->F E->F

Figure 2. Postulated mechanism of action for this compound.

Further research is required to identify the specific molecular targets of this compound and to delineate the signaling pathways that are modulated by this compound to exert its insecticidal effects. Understanding these mechanisms will be crucial for the development of targeted and effective pest control strategies.

Conclusion

This compound is a promising natural product with demonstrated insecticidal activity. This technical guide has summarized the current knowledge regarding its chemical properties, biological activity, and the experimental protocols for its study. While its insecticidal properties are the most prominent, its classification as a cyclodepsipeptide suggests that further investigation into other bioactivities, such as antifungal effects, is warranted. The detailed methodologies provided herein should serve as a valuable resource for researchers in the fields of natural product chemistry, drug discovery, and agricultural science who are interested in exploring the potential of this compound and related compounds. Future research should focus on elucidating its precise mechanism of action and exploring its full spectrum of biological activities.

References

Methodological & Application

Application Notes and Protocols for Iso-isariin B Antifungal Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iso-isariin B is a cyclodepsipeptide fungal metabolite that has been identified as a member of the isariin (B1672194) family of natural products.[1] Cyclodepsipeptides are a class of compounds known for a wide range of biological activities, including insecticidal and antifungal properties.[2][3][4] While specific antifungal data for this compound is not extensively documented in publicly available literature, its structural similarity to other bioactive cyclodepsipeptides, such as Isaridin H which has demonstrated significant antifungal activity against plant pathogenic fungi like Botrytis cinerea and Alternaria solani, suggests that this compound is a compelling candidate for antifungal drug discovery and development.[5]

These application notes provide detailed protocols for evaluating the potential antifungal activity of this compound. The methodologies described are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and are designed to be adaptable for screening against a variety of fungal pathogens, including yeasts and filamentous fungi.

Data Presentation

As no specific Minimum Inhibitory Concentration (MIC) values for this compound are currently published, the following tables are presented as templates for data organization. Researchers can populate these tables with their experimental findings.

Table 1: Hypothetical Antifungal Activity of this compound against Common Fungal Pathogens

Fungal SpeciesStrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MFC (µg/mL)
Candida albicansATCC 90028DataDataData
Cryptococcus neoformansH99DataDataData
Aspergillus fumigatusAf293DataDataData
Botrytis cinereaB05.10DataDataData
Alternaria solaniATCC 20476DataDataData

MIC₅₀: Minimum inhibitory concentration required to inhibit the growth of 50% of isolates. MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates. MFC: Minimum fungicidal concentration.

Experimental Protocols

Broth Microdilution Antifungal Susceptibility Testing

This protocol is adapted from the CLSI M27-A3 guidelines for yeasts and M38-A2 for filamentous fungi.

a. Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal isolates (e.g., Candida albicans, Botrytis cinerea)

  • Positive control antifungal (e.g., Amphotericin B, Fluconazole)

  • Sterile saline (0.85%)

  • Spectrophotometer or McFarland standards

  • Hemocytometer (for filamentous fungi)

  • Incubator

b. Preparation of this compound Stock Solution:

  • Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.

  • Further dilute the stock solution in RPMI-1640 medium to create a working solution at twice the highest desired final concentration.

c. Inoculum Preparation:

  • For Yeasts (e.g., Candida albicans):

    • Culture the yeast on Sabouraud Dextrose Agar (B569324) (SDA) at 35°C for 24-48 hours.

    • Suspend several colonies in sterile saline.

    • Adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension 1:1000 in RPMI-1640 to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.

  • For Filamentous Fungi (e.g., Botrytis cinerea):

    • Culture the fungus on Potato Dextrose Agar (PDA) at 28-30°C for 7-10 days until sporulation.

    • Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

    • Transfer the conidial suspension to a sterile tube and allow large particles to settle.

    • Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL using a hemocytometer.

d. Assay Procedure:

  • In a 96-well plate, add 100 µL of RPMI-1640 to wells 2 through 12.

  • Add 200 µL of the this compound working solution to well 1.

  • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mix, and continue this process down to well 10. Discard 100 µL from well 10.

  • Well 11 will serve as the growth control (no drug).

  • Well 12 will serve as the sterility control (no inoculum).

  • Add 100 µL of the prepared fungal inoculum to wells 1 through 11.

  • Incubate the plates at 35°C for 24-48 hours for yeasts or 28-30°C for 48-72 hours for filamentous fungi.

e. Determination of MIC:

The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the growth control well.

Determination of Minimum Fungicidal Concentration (MFC)
  • Following the MIC determination, take 10-20 µL aliquots from each well that shows no visible growth.

  • Spot the aliquots onto SDA or PDA plates.

  • Incubate the plates under the same conditions as the initial culture.

  • The MFC is the lowest concentration that results in no fungal growth on the agar plate.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well plate stock->serial_dilution inoculum Prepare Fungal Inoculum inoculation Inoculate with Fungal Suspension inoculum->inoculation serial_dilution->inoculation incubation Incubate Plate inoculation->incubation mic_determination Determine MIC incubation->mic_determination mfc_determination Determine MFC mic_determination->mfc_determination

Caption: Workflow for Antifungal Susceptibility Testing.

Potential Mechanism of Action of this compound

While the precise mechanism of action for this compound is yet to be elucidated, many antifungal cyclodepsipeptides exert their effects through the disruption of fungal cell membrane integrity. This can lead to the leakage of essential cellular components and ultimately, cell death. Another potential mechanism could involve the inhibition of key fungal enzymes or interference with critical signaling pathways.

signaling_pathway cluster_cell Fungal Cell cluster_cytoplasm membrane Cell Membrane ion_leakage Ion Leakage membrane->ion_leakage cytoplasm Cytoplasm cell_death Cell Death ion_leakage->cell_death enzyme_inhibition Enzyme Inhibition enzyme_inhibition->cell_death ros_production ROS Production ros_production->cell_death isariin_b This compound isariin_b->membrane Disruption isariin_b->enzyme_inhibition Internalization? isariin_b->ros_production

References

How to dissolve and prepare Iso-isariin B for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iso-isariin B is a cyclodepsipeptide, a class of cyclic peptides containing at least one ester bond in their core ring structure, originally isolated from the fungus Beauveria felina. Cyclodepsipeptides are known for a wide range of biological activities, including insecticidal, antifungal, and cytotoxic effects. This compound, in particular, has demonstrated notable insecticidal properties. These application notes provide detailed protocols for the dissolution and preparation of this compound for various experimental settings, along with an overview of its known biological activities and a putative signaling pathway.

Physicochemical Properties and Solubility

Proper dissolution is the first critical step for obtaining reliable and reproducible experimental results. This compound is a hydrophobic molecule, and its solubility in aqueous solutions is limited.

Table 1: Solubility of this compound

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)SolubleRecommended for preparing high-concentration stock solutions.
DichloromethaneSolublePrimarily used for chemical analysis and extraction, not for biological assays.
EthanolSolubleCan be used for stock solutions, but may have higher cellular toxicity than DMSO at similar concentrations.
MethanolSolubleSuitable for analytical purposes; less common for cell-based assays compared to DMSO.
WaterInsolubleDirect dissolution in aqueous buffers or culture media is not recommended.
Phosphate-Buffered Saline (PBS)InsolubleNot a suitable solvent for initial stock preparation.

Preparation of this compound Stock Solutions

For most in vitro and in vivo experiments, a high-concentration stock solution of this compound in an organic solvent is required. This stock solution is then diluted to the final working concentration in the appropriate aqueous medium.

Materials
  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath (optional)

Protocol for Preparing a 10 mM DMSO Stock Solution
  • Calculate the required mass of this compound: The molecular weight of this compound is 595.8 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 595.8 g/mol = 0.005958 g = 5.958 mg

  • Weighing: Carefully weigh 5.958 mg of this compound powder and place it in a sterile amber microcentrifuge tube. The use of an analytical balance is recommended for accuracy.

  • Dissolution: Add 1 mL of anhydrous, cell culture grade DMSO to the tube containing the this compound powder.

  • Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A brief sonication in an ultrasonic water bath can aid in dissolution if necessary.

  • Storage: Store the 10 mM stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

Experimental Protocols

Preparation of Working Solutions for Cell-Based Assays

When preparing working solutions for cell culture experiments, it is crucial to minimize the final concentration of the organic solvent (e.g., DMSO) to avoid solvent-induced cytotoxicity. The final DMSO concentration should ideally be kept below 0.1% (v/v).

Table 2: Example Dilution Series for a Cytotoxicity Assay

Desired Final Concentration (µM)Volume of 10 mM Stock (µL)Final Volume of Culture Medium (mL)Final DMSO Concentration (%)
10.110.01
50.510.05
101.010.1
252.510.25
505.010.5

Protocol:

  • Thaw Stock Solution: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare Intermediate Dilutions (Optional but Recommended): For lower final concentrations, it is advisable to prepare an intermediate dilution of the stock solution in DMSO to ensure accurate pipetting. For example, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM solution.

  • Final Dilution: Add the calculated volume of the stock solution (or intermediate dilution) to the pre-warmed cell culture medium. It is critical to add the DMSO stock to the medium and mix immediately and thoroughly to prevent precipitation of the compound.

  • Vehicle Control: Always prepare a vehicle control by adding the same volume of DMSO (without this compound) to the culture medium as used for the highest concentration of the compound. This is essential to differentiate the effects of the compound from those of the solvent.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for assessing the cytotoxic effects of this compound on a cancer cell line.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for dissolving formazan (B1609692) crystals)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) and the vehicle control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).

Biological Activities and Putative Signaling Pathway

This compound belongs to the cyclodepsipeptide family, which is known for a variety of biological effects. While the specific molecular mechanisms of this compound are not yet fully elucidated, studies on closely related compounds like beauvericin (B1667859) and destruxins suggest a plausible mode of action.

Known Biological Activities:

  • Insecticidal Activity: this compound has been reported to exhibit insecticidal activity against certain insect species.

  • Antifungal Activity: While not extensively studied for this compound, other isariin-class compounds have shown antifungal properties.

  • Cytotoxicity: Many cyclodepsipeptides display cytotoxic effects against various cancer cell lines, often through the induction of apoptosis.

Putative Signaling Pathway for Apoptosis Induction:

Based on the mechanisms of related cyclodepsipeptides, this compound may induce apoptosis through a mitochondrial-dependent pathway. A key feature of some cyclodepsipeptides is their ability to act as ionophores, disrupting ion homeostasis across cellular membranes.

Putative_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Ion_Channel Ion Channel / Membrane Disruption This compound->Ion_Channel Acts as ionophore or disrupts membrane Ca_Influx Increased Intracellular Ca²⁺ Ion_Channel->Ca_Influx Mitochondrial_Stress Mitochondrial Stress Ca_Influx->Mitochondrial_Stress Cytochrome_c Cytochrome c Release Mitochondrial_Stress->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Putative signaling pathway for this compound-induced apoptosis.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the biological activity of this compound in vitro.

Experimental_Workflow cluster_preparation Preparation cluster_experiment In Vitro Experiment cluster_analysis Data Analysis Stock_Solution Prepare 10 mM Stock in DMSO Working_Solutions Prepare Working Solutions in Culture Medium Stock_Solution->Working_Solutions Treatment Treat Cells with this compound and Vehicle Control Working_Solutions->Treatment Cell_Culture Cell Seeding and Culture Cell_Culture->Treatment Incubation Incubate for 24-72h Treatment->Incubation Assay Perform Cytotoxicity Assay (e.g., MTT) Incubation->Assay Data_Collection Measure Absorbance Assay->Data_Collection Data_Interpretation Calculate IC₅₀ and Analyze Results Data_Collection->Data_Interpretation

Caption: General workflow for in vitro evaluation of this compound.

Iso-isariin B stability and storage conditions (-20°C)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Product Information

  • Name: Iso-isariin B

  • CAS Number: 1290627-99-4

  • Molecular Formula: C₃₀H₅₃N₅O₇

  • Molecular Weight: 595.77 g/mol

  • Description: this compound is a cyclodepsipeptide fungal metabolite with known insecticidal and potential antifungal properties. It is a member of the isariin (B1672194) class of compounds, which are characterized by their cyclic structure composed of amino and hydroxy acids.

Stability and Storage

The stability of this compound is critical for maintaining its biological activity and ensuring the reproducibility of experimental results. While specific long-term stability data for this compound at -20°C is not extensively published, the recommended storage condition is -20°C. It is advised to protect the compound from light, especially when in solution. For optimal stability, it is recommended to prepare fresh solutions for each experiment or to store stock solutions at -20°C for a limited duration.

Recommended Storage Conditions
ConditionTemperatureDurationNotes
Long-Term Storage (Lyophilized Powder) -20°C> 1 yearStore in a tightly sealed container, protected from moisture and light.
Stock Solutions -20°CUp to 1 month (recommended)Aliquot to avoid repeated freeze-thaw cycles. Use of amber vials is recommended to protect from light.
Working Solutions 2-8°C< 24 hoursPrepare fresh from stock solution before use.
Hypothetical Long-Term Stability Data at -20°C (Lyophilized Powder)

The following table represents a template for presenting long-term stability data. Actual data should be generated through a formal stability testing program.

Time PointPurity by HPLC (%)AppearanceComments
Initial99.5White to off-white powderConforms to specification
3 Months99.4White to off-white powderNo significant change observed
6 Months99.2White to off-white powderNo significant change observed
12 Months99.1White to off-white powderNo significant change observed
24 Months98.8White to off-white powderMinor decrease in purity, remains within acceptable limits

Experimental Protocols

Protocol for Preparation of Stock and Working Solutions

Materials:

  • This compound (lyophilized powder)

  • Dimethyl sulfoxide (B87167) (DMSO), analytical grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes

Procedure:

  • Stock Solution (e.g., 10 mM):

    • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

    • Carefully weigh the required amount of this compound powder.

    • Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for 1 mg of this compound, add 167.8 µL of DMSO for a 10 mM solution).

    • Vortex briefly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C.

  • Working Solution:

    • Thaw a single aliquot of the stock solution at room temperature.

    • Dilute the stock solution to the desired final concentration using the appropriate cell culture medium or buffer for your experiment.

    • Mix thoroughly by gentle pipetting or vortexing.

    • Use the working solution immediately or store at 2-8°C for no longer than 24 hours.

Protocol for Stability Testing: A General Guideline

This protocol outlines a general procedure for conducting a long-term stability study of this compound at -20°C.

Objective: To assess the stability of this compound over an extended period when stored at the recommended temperature.

Materials and Methods:

  • Sample: this compound, lyophilized powder.

  • Storage Condition: -20°C ± 2°C in a calibrated freezer.

  • Time Points: 0, 3, 6, 12, 18, and 24 months.

  • Analytical Method: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended.

Experimental Workflow:

Caption: Workflow for long-term stability testing of this compound.

Detailed Procedure:

  • Initial Analysis (t=0):

Application Notes and Protocols for In Vitro Assays Using Iso-isariin B

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature contains limited specific data regarding the in vitro biological activities of Iso-isariin B beyond its classification as a cyclodepsipeptide with potential antifungal properties. The following application notes and protocols are provided as hypothetical examples based on common in vitro assays used for the characterization of natural products. The experimental designs, data, and signaling pathways presented are illustrative and should be adapted and validated experimentally.

I. Application Note: Anti-inflammatory Activity of this compound

Introduction

Inflammation is a critical biological response to harmful stimuli, but chronic inflammation contributes to various pathologies. Natural products are a rich source of novel anti-inflammatory agents. This compound, a cyclodepsipeptide, is investigated here for its potential to modulate inflammatory responses in a cellular model. This application note describes the use of this compound in an in vitro assay to assess its effect on the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Principle

LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages through Toll-like receptor 4 (TLR4), leading to the activation of downstream signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) pathway. This results in the upregulation and release of pro-inflammatory mediators such as NO and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This assay measures the ability of this compound to inhibit the production of these mediators.

Key Materials
  • This compound (purity ≥95%)

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent

  • ELISA kits for TNF-α and IL-6

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

II. Experimental Protocol: Anti-inflammatory Assay

Cell Culture and Treatment
  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Seed cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare stock solutions of this compound in DMSO. The final concentration of DMSO in the cell culture medium should not exceed 0.1%.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and a positive control (LPS alone).

Measurement of Nitric Oxide (NO) Production
  • After the 24-hour incubation, collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess Reagent to the supernatant in a new 96-well plate.

  • Incubate at room temperature for 15 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the NO concentration using a sodium nitrite (B80452) standard curve.

Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)
  • Use the remaining cell culture supernatant to quantify the levels of TNF-α and IL-6 using commercially available ELISA kits.

  • Follow the manufacturer's instructions for the ELISA procedure.

  • Measure the absorbance at the recommended wavelength and calculate the cytokine concentrations based on the standard curves.

Cell Viability Assay (MTT Assay)
  • After collecting the supernatant, add 20 µL of MTT solution (5 mg/mL in PBS) to the remaining cells in each well.

  • Incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm.

  • Express cell viability as a percentage of the vehicle-treated control group.

Data Presentation

Table 1: Hypothetical Effect of this compound on NO and Cytokine Production in LPS-stimulated RAW 264.7 Cells

TreatmentConcentration (µM)NO Production (% of LPS Control)TNF-α Release (% of LPS Control)IL-6 Release (% of LPS Control)Cell Viability (%)
Control -5.2 ± 0.83.1 ± 0.54.5 ± 0.7100 ± 2.1
LPS (1 µg/mL) -100 ± 5.6100 ± 7.2100 ± 6.898.5 ± 3.4
This compound + LPS 192.3 ± 4.195.8 ± 6.397.2 ± 5.999.1 ± 2.8
This compound + LPS 575.6 ± 3.581.4 ± 5.184.3 ± 4.797.6 ± 3.1
This compound + LPS 1051.2 ± 2.862.7 ± 4.268.1 ± 3.998.2 ± 2.5
This compound + LPS 2528.9 ± 1.940.3 ± 3.645.8 ± 3.296.5 ± 3.3
This compound + LPS 5015.4 ± 1.222.1 ± 2.928.4 ± 2.695.8 ± 4.0

*Data are presented as mean ± SD (n=3).

Visualization of the Signaling Pathway

Caption: Hypothetical mechanism of this compound in the TLR4/NF-κB pathway.

III. Application Note: Anticancer Activity of this compound

Introduction

The search for novel anticancer agents from natural sources is a major focus of drug discovery. This application note describes a series of in vitro assays to evaluate the potential anticancer effects of this compound on a human cancer cell line. The assays will determine the cytotoxic and anti-proliferative effects, as well as the induction of apoptosis.

Principle

This protocol utilizes the MTT assay to assess cytotoxicity, a colony formation assay to evaluate long-term proliferative capacity, and flow cytometry with Annexin V/Propidium Iodide (PI) staining to detect and quantify apoptosis (programmed cell death) induced by this compound.

Key Materials
  • This compound (purity ≥95%)

  • Human cancer cell line (e.g., HeLa - cervical cancer)

  • Appropriate cell culture medium (e.g., MEM for HeLa)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution

  • Crystal Violet solution

  • Annexin V-FITC/PI Apoptosis Detection Kit

IV. Experimental Protocol: Anticancer Assays

Cytotoxicity Assay (MTT)
  • Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach overnight.

  • Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours.

  • Perform the MTT assay as described in section 2.4.

  • Calculate the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).

Colony Formation Assay
  • Seed HeLa cells in 6-well plates at a low density (e.g., 500 cells/well).

  • Allow the cells to attach, then treat with sub-lethal concentrations of this compound (e.g., based on the IC₅₀ value) for 24 hours.

  • Remove the treatment medium and replace it with fresh medium.

  • Incubate the plates for 10-14 days, allowing colonies to form.

  • Fix the colonies with methanol (B129727) and stain with 0.5% crystal violet.

  • Count the number of colonies (containing >50 cells) in each well.

Apoptosis Assay (Annexin V/PI Staining)
  • Seed HeLa cells in 6-well plates and treat with this compound at concentrations around the IC₅₀ value for 24 hours.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the Annexin V-FITC/PI Apoptosis Detection Kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Data Presentation

Table 2: Hypothetical Anticancer Effects of this compound on HeLa Cells

AssayParameterThis compound (10 µM)This compound (50 µM)Untreated Control
MTT Assay Cell Viability (%) after 48h72.4 ± 4.148.9 ± 3.5100 ± 5.2
Colony Formation Colony Count285 ± 21112 ± 15450 ± 32
Apoptosis Assay Early Apoptotic Cells (%)15.8 ± 1.935.2 ± 2.83.1 ± 0.6
Apoptosis Assay Late Apoptotic Cells (%)8.2 ± 1.121.7 ± 2.21.5 ± 0.4

*Data are presented as mean ± SD (n=3).

Visualization of the Experimental Workflow

G cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis start Seed HeLa Cells treat Treat with this compound start->treat mtt MTT Assay (48h) Assess Cytotoxicity treat->mtt colony Colony Formation (10-14d) Assess Proliferation treat->colony apoptosis Annexin V/PI Staining (24h) Assess Apoptosis treat->apoptosis ic50 Calculate IC50 mtt->ic50 count Count Colonies colony->count flow Flow Cytometry Analysis apoptosis->flow

Caption: Workflow for in vitro anticancer evaluation of this compound.

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Iso-isariin B

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Iso-isariin B is a natural product of significant interest for its potential pharmacological activities. Accurate and reliable quantitative analysis is crucial for quality control, pharmacokinetic studies, and drug development. This application note describes a robust High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The described method is based on established protocols for structurally similar flavonoid compounds, providing a strong starting point for the analysis of this compound.

Chromatographic Conditions

A reversed-phase HPLC method is employed for the separation and quantification of this compound. A C18 column is utilized to provide optimal separation of the analyte from potential interferences. The mobile phase consists of a gradient of acetonitrile (B52724) and water, with a small amount of acid to improve peak shape and resolution.

Table 1: HPLC Instrumentation and Consumables

ParameterSpecification
HPLC System Any standard HPLC system with a UV detector
Column C18 reverse phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size)
Guard Column C18 guard column (recommended)
Autosampler Capable of injecting 10-20 µL
Detector UV-Vis or Photodiode Array (PDA) Detector
Software Chromatography data acquisition and processing software

Table 2: Chromatographic Parameters

ParameterCondition
Mobile Phase A Acetonitrile
Mobile Phase B Water with 0.1% Acetic Acid (v/v)
Gradient Optimized based on preliminary runs (start with 30% A, increase to 70% A over 20 minutes)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm
Injection Volume 10 µL
Run Time Approximately 25 minutes

Experimental Protocol

This protocol outlines the steps for the quantitative analysis of this compound using the HPLC method described above.

1. Preparation of Solutions

  • Mobile Phase A (Acetonitrile): Use HPLC grade acetonitrile.

  • Mobile Phase B (0.1% Acetic Acid in Water): Add 1 mL of glacial acetic acid to 999 mL of HPLC grade water and mix thoroughly.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: The preparation of the sample will depend on the matrix. For plant extracts, a solid-liquid extraction with methanol followed by filtration through a 0.45 µm syringe filter is recommended. For biological fluids, a liquid-liquid or solid-phase extraction may be necessary to remove interfering substances.

2. HPLC System Setup and Equilibration

  • Set up the HPLC system according to the parameters in Tables 1 and 2.

  • Purge the pump with both mobile phases to remove any air bubbles.

  • Equilibrate the column with the initial mobile phase composition (e.g., 30% A, 70% B) for at least 30 minutes or until a stable baseline is achieved.

3. Calibration Curve Construction

  • Inject 10 µL of each working standard solution in triplicate.

  • Record the peak area of this compound for each injection.

  • Plot a calibration curve of the average peak area versus the concentration of the working standard solutions.

  • Perform a linear regression analysis to determine the equation of the line (y = mx + c), the correlation coefficient (R²), the limit of detection (LOD), and the limit of quantification (LOQ). A correlation coefficient of >0.999 is generally considered acceptable.

4. Sample Analysis

  • Inject 10 µL of the prepared sample solution in triplicate.

  • Record the peak area of the this compound peak in the sample chromatogram.

  • Using the calibration curve equation, calculate the concentration of this compound in the sample.

Table 3: Method Validation Parameters (Illustrative)

ParameterAcceptance Criteria
Linearity (R²) ≥ 0.999
Precision (%RSD) < 2%
Accuracy (%Recovery) 98-102%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1

Workflow and Pathway Diagrams

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phases (A: ACN, B: 0.1% Acetic Acid) setup System Setup & Equilibration prep_mobile->setup prep_std Prepare Standard Stock and Working Solutions calibration Inject Standards & Construct Calibration Curve prep_std->calibration prep_sample Prepare Sample (Extraction & Filtration) analysis Inject Samples prep_sample->analysis setup->calibration calibration->analysis quantification Quantification using Calibration Curve calibration->quantification integration Peak Integration and Identification analysis->integration integration->quantification report Generate Report quantification->report

Caption: Experimental workflow for the HPLC analysis of this compound.

This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound by HPLC. The method is based on established principles and can be adapted and validated for specific research and development needs.

Application Notes and Protocols for the Mass Spectrometry Analysis of Iso-isariin B and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iso-isariin B is a cyclic depsipeptide belonging to the isariin (B1672194) class of mycotoxins, which are produced by various entomopathogenic fungi. These compounds have garnered interest due to their potential biological activities. Understanding the metabolic fate and pharmacokinetic profile of this compound is crucial for its development as a potential therapeutic agent. This document provides a comprehensive guide to the analysis of this compound and its metabolites using advanced mass spectrometry techniques, primarily focusing on Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS). The protocols and data presentation formats are designed to be readily adaptable for research and drug development applications.

Predicted Metabolic Pathways of this compound

While specific metabolic pathways for this compound have not been extensively reported, based on the metabolism of other cyclodepsipeptides, the following biotransformations are anticipated:

  • Hydrolysis: The ester bond within the cyclic structure is susceptible to hydrolysis, leading to a linearized form of the peptide. Amide bonds within the peptide backbone can also be hydrolyzed by peptidases.

  • Oxidation: Hydroxylation of aliphatic side chains and N-dealkylation are common metabolic reactions catalyzed by cytochrome P450 enzymes.

  • Conjugation: The hydroxylated metabolites can undergo further conjugation with glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate excretion.

These predicted pathways guide the search for and identification of potential metabolites during mass spectrometry data analysis.

cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism This compound This compound Linearized this compound Linearized this compound This compound->Linearized this compound Hydrolysis (Esterase/Amidase) Hydroxylated Metabolites Hydroxylated Metabolites This compound->Hydroxylated Metabolites Oxidation (CYP450) N-dealkylated Metabolites N-dealkylated Metabolites This compound->N-dealkylated Metabolites Oxidation (CYP450) Conjugated Metabolites Conjugated Metabolites Hydroxylated Metabolites->Conjugated Metabolites Glucuronidation/Sulfation

Predicted Metabolic Pathway of this compound

Quantitative Data Summary

The following tables provide a template for summarizing quantitative data obtained from pharmacokinetic studies of this compound. The values presented are hypothetical and serve as a guide for data presentation.

Table 1: Pharmacokinetic Parameters of this compound in Rat Plasma (Example Data)

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL)550 ± 75120 ± 25
Tmax (h)0.081.5 ± 0.5
AUC (0-t) (ng·h/mL)1200 ± 150850 ± 110
AUC (0-∞) (ng·h/mL)1250 ± 160900 ± 120
t1/2 (h)2.5 ± 0.43.1 ± 0.6
CL (L/h/kg)0.8 ± 0.1-
Vd (L/kg)2.9 ± 0.5-
F (%)-15 ± 4

Table 2: Tissue Distribution of this compound in Rats 2h Post-Dose (Example Data)

TissueConcentration (ng/g)
Liver850 ± 120
Kidney620 ± 90
Lung450 ± 65
Heart210 ± 30
Brain< 10

Table 3: Cumulative Excretion of this compound and its Metabolites in Rats (0-48h) (Example Data)

AnalyteUrine (% of Dose)Feces (% of Dose)
This compound1.2 ± 0.325 ± 5
Hydroxylated Metabolite 15.8 ± 1.115 ± 3
Hydroxylated Metabolite 23.5 ± 0.810 ± 2
Conjugated Metabolite12.1 ± 2.52.1 ± 0.5

Experimental Protocols

Sample Preparation from Biological Matrices

A robust sample preparation protocol is essential for accurate and reproducible quantification of this compound and its metabolites.

Protocol for Plasma/Serum Samples:

  • Thawing: Thaw frozen plasma or serum samples on ice.

  • Protein Precipitation: To 100 µL of plasma/serum, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound or another isariin analog not present in the sample).

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

Protocol for Tissue Homogenates:

  • Tissue Weighing: Accurately weigh a portion of the tissue sample (e.g., 100 mg).

  • Homogenization: Add 500 µL of ice-cold phosphate-buffered saline (PBS) and homogenize the tissue using a mechanical homogenizer.

  • Protein Precipitation: Proceed with the protein precipitation step as described for plasma/serum samples, adjusting the volume of acetonitrile based on the homogenate volume.

  • Follow steps 3-8 from the plasma/serum protocol.

UPLC-Q-TOF-MS Analysis

This protocol outlines the conditions for the chromatographic separation and mass spectrometric detection of this compound and its metabolites.

Instrumentation:

  • UPLC System: Waters ACQUITY UPLC I-Class or equivalent.

  • Mass Spectrometer: Waters Xevo G2-XS Q-TOF or equivalent high-resolution mass spectrometer.

  • Software: MassLynx or equivalent for data acquisition and analysis.

Chromatographic Conditions:

  • Column: ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 30% B

    • 1-10 min: 30-95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 30% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 40 V.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 450°C.

  • Desolvation Gas Flow: 800 L/h (Nitrogen).

  • Cone Gas Flow: 50 L/h (Nitrogen).

  • Acquisition Mode: MS^E (a data-independent acquisition mode that collects both precursor and fragment ion data in a single run).

  • Mass Range: m/z 50 - 1200.

  • Collision Energy: Low energy (6 eV) for precursor ions and a high-energy ramp (e.g., 20-40 eV) for fragment ions.

Data Processing and Metabolite Identification
  • Data Extraction: Process the raw UPLC-Q-TOF-MS data using software like UNIFI or Progenesis QI.

  • Peak Picking and Alignment: Perform peak picking, retention time alignment, and normalization across all samples.

  • Metabolite Identification:

    • Compare the accurate mass and retention times of potential metabolites with those of the parent drug.

    • Analyze the fragmentation patterns obtained from the high-energy scan. Key fragmentation pathways for cyclodepsipeptides often involve the cleavage of the ester bond and subsequent losses of amino acid residues.[1]

    • Use metabolite identification software and databases to propose elemental compositions and structures for the observed metabolites.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the mass spectrometry analysis of this compound and its metabolites.

cluster_0 Sample Collection & Preparation cluster_1 LC-MS Analysis cluster_2 Data Analysis Biological Sample (Plasma, Tissue) Biological Sample (Plasma, Tissue) Protein Precipitation Protein Precipitation Biological Sample (Plasma, Tissue)->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Evaporation Supernatant Evaporation Centrifugation->Supernatant Evaporation Reconstitution & Filtration Reconstitution & Filtration Supernatant Evaporation->Reconstitution & Filtration UPLC Separation UPLC Separation Reconstitution & Filtration->UPLC Separation Q-TOF MS Detection Q-TOF MS Detection UPLC Separation->Q-TOF MS Detection Data Processing Data Processing Q-TOF MS Detection->Data Processing Metabolite Identification Metabolite Identification Data Processing->Metabolite Identification Quantification Quantification Metabolite Identification->Quantification Pharmacokinetic Modeling Pharmacokinetic Modeling Quantification->Pharmacokinetic Modeling

Workflow for this compound Analysis

Conclusion

The methodologies and protocols outlined in this application note provide a robust framework for the comprehensive analysis of this compound and its metabolites in various biological matrices. The use of high-resolution mass spectrometry, coupled with appropriate sample preparation and data analysis strategies, will enable researchers to elucidate the metabolic fate and pharmacokinetic properties of this and other related cyclodepsipeptides, thereby facilitating their potential development as novel therapeutic agents.

References

Techniques for Purifying Iso-isariin B from Fungal Cultures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iso-isariin B is a cyclodepsipeptide, a class of secondary metabolites produced by various fungi, notably species such as Beauveria felina and Amphichorda guana.[1] These compounds are of significant interest to the pharmaceutical and agricultural industries due to their diverse biological activities, including insecticidal and antifungal properties. The purification of this compound from fungal cultures is a critical step in its characterization, bioactivity screening, and potential development as a therapeutic or pest control agent. This document provides detailed application notes and protocols for the purification of this compound, from fungal culture to the isolation of the pure compound. The methodologies described herein are based on established techniques for the purification of related fungal cyclodepsipeptides and are intended to serve as a comprehensive guide for researchers in this field.

Data Presentation

Table 1: Fungal Strains and Culture Conditions for the Production of this compound and Related Cyclodepsipeptides
Fungal StrainCulture MediumIncubation Time (days)Temperature (°C)Culture TypeReference
Beauveria felina EN-135Rice solid medium40Room TemperatureSolid-State Fermentation[2][3][4]
Isaria felinaNot specifiedNot specifiedNot specifiedNot specified
Amphichorda guanaNot specifiedNot specifiedNot specifiedNot specified
Table 2: Chromatographic Parameters for the Purification of this compound and Analogs
Chromatographic TechniqueStationary PhaseMobile PhaseElution ModeFlow Rate (mL/min)DetectionReference
Vacuum Liquid Chromatography (VLC)Silica (B1680970) gelPetroleum ether-EtOAc (gradient), followed by CHCl₃-MeOH (gradient)GradientN/ATLC[2]
Semi-preparative HPLCC1865% MeOH/H₂OIsocratic16UV
LC-MS/MSC18Water (A) and Methanol (B129727) (B) with 5 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acidGradient0.3ESI-MS/MS

Experimental Protocols

Protocol 1: Fungal Cultivation for this compound Production

This protocol describes the solid-state fermentation of Beauveria felina for the production of this compound and related cyclodepsipeptides.

Materials:

  • Beauveria felina strain (e.g., EN-135)

  • Rice

  • Peptone

  • Seawater (or artificial seawater)

  • 1 L Erlenmeyer flasks

  • Autoclave

  • Incubator

Procedure:

  • Prepare the solid medium by adding 100 g of rice, 0.6 g of peptone, and 100 mL of seawater to each 1 L Erlenmeyer flask.

  • Autoclave the flasks containing the medium to ensure sterility.

  • Inoculate the sterilized medium with a fresh culture of Beauveria felina.

  • Incubate the flasks under static conditions at room temperature for 40 days.

  • After the incubation period, the fermented rice medium is ready for extraction.

Protocol 2: Extraction of Crude this compound

This protocol details the solvent extraction of this compound from the fermented solid culture.

Materials:

  • Fermented rice medium from Protocol 1

  • Ethyl acetate (B1210297) (EtOAc)

  • Large glass beakers or flasks

  • Shaker

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • Rotary evaporator

Procedure:

  • Transfer the fermented rice medium from the Erlenmeyer flasks to a large container.

  • Add a sufficient volume of ethyl acetate to completely submerge the solid medium.

  • Agitate the mixture on a shaker for several hours to ensure thorough extraction.

  • Filter the mixture to separate the ethyl acetate extract from the solid fungal biomass and rice.

  • Repeat the extraction process with fresh ethyl acetate at least two more times to maximize the yield of the crude extract.

  • Combine all the ethyl acetate extracts.

  • Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 3: Purification of this compound using Column Chromatography

This protocol describes a multi-step chromatographic procedure for the purification of this compound from the crude extract.

Materials:

  • Crude extract from Protocol 2

  • Silica gel for vacuum liquid chromatography (VLC)

  • C18 reversed-phase silica gel for column chromatography

  • Sephadex LH-20

  • Solvents: Petroleum ether, Ethyl acetate (EtOAc), Chloroform (CHCl₃), Methanol (MeOH), Acetonitrile (B52724) (MeCN), Water (H₂O)

  • Glass columns for chromatography

  • Fraction collector

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Semi-preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector.

Procedure:

Step 1: Vacuum Liquid Chromatography (VLC)

  • Subject the crude extract to VLC on a silica gel column.

  • Elute the column with a gradient of petroleum ether-EtOAc (from 20:1 to 1:1) followed by a gradient of CHCl₃-MeOH (from 40:1 to 1:1).

  • Collect fractions and monitor the separation using TLC.

  • Combine fractions containing compounds with similar TLC profiles.

Step 2: Reversed-Phase Column Chromatography

  • Further separate the fractions of interest from VLC using column chromatography on RP-18 silica gel.

  • Elute the column with a gradient of MeOH/H₂O (from 1:9 to 1:0).

  • Collect and analyze the fractions by TLC or analytical HPLC.

Step 3: Size-Exclusion Chromatography

  • For further purification, subject the relevant fractions to size-exclusion chromatography on a Sephadex LH-20 column using a suitable solvent such as methanol or acetone.

Step 4: Semi-preparative HPLC

  • Perform the final purification step using semi-preparative HPLC on a C18 column.

  • Based on analytical separations of related compounds, an isocratic elution with 65% MeOH/H₂O at a flow rate of 16 mL/min can be effective.

  • Monitor the elution at a suitable UV wavelength (e.g., 210 nm) and collect the peak corresponding to this compound.

  • Evaporate the solvent from the collected fraction to obtain the purified this compound.

Protocol 4: Quantitative Analysis of this compound by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • Purified this compound standard

  • Fungal extract samples

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Water (H₂O)

  • Formic acid

  • Ammonium formate

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C18 analytical column

Procedure:

  • Sample Preparation:

    • Prepare a standard stock solution of purified this compound in a suitable solvent (e.g., methanol).

    • Create a series of calibration standards by diluting the stock solution.

    • Prepare the fungal extract samples by dissolving a known amount in the initial mobile phase.

    • Filter all samples and standards through a 0.22 µm syringe filter before injection.

  • LC-MS/MS Analysis:

    • Set up the LC system with a C18 analytical column.

    • Use a mobile phase consisting of water (A) and methanol or acetonitrile (B), both containing 5 mM ammonium formate and 0.1% formic acid.

    • Develop a gradient elution program to achieve good separation of this compound from other components in the extract.

    • Set the flow rate to approximately 0.3 mL/min.

    • Configure the mass spectrometer to operate in positive ion ESI mode.

    • Optimize the MS parameters (e.g., capillary voltage, cone voltage, collision energy) for the detection of this compound.

    • Use Multiple Reaction Monitoring (MRM) for quantification, selecting appropriate precursor and product ions for this compound.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations.

    • Quantify the amount of this compound in the fungal extract samples by comparing their peak areas to the calibration curve.

Mandatory Visualization

experimental_workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis fungal_strain Beauveria felina Strain solid_medium Solid-State Fermentation (Rice Medium) fungal_strain->solid_medium incubation Incubation (40 days, RT) solid_medium->incubation extraction Solvent Extraction (Ethyl Acetate) incubation->extraction concentration Concentration (Rotary Evaporation) extraction->concentration vlc Vacuum Liquid Chromatography (Silica Gel) concentration->vlc rp_cc Reversed-Phase Column (C18) vlc->rp_cc size_exclusion Size-Exclusion Chromatography (Sephadex LH-20) rp_cc->size_exclusion prep_hplc Semi-preparative HPLC (C18) size_exclusion->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound quantification Quantitative Analysis (LC-MS/MS) pure_compound->quantification

Caption: Experimental workflow for the purification of this compound.

biosynthesis_pathway cluster_precursors Precursor Synthesis cluster_nrps Non-Ribosomal Peptide Synthetase (NRPS) Machinery cluster_product Final Product amino_acids Amino Acids adenylation Adenylation (A) Domain (Substrate Recognition & Activation) amino_acids->adenylation hydroxy_acid Hydroxy Acid hydroxy_acid->adenylation thiolation Thiolation (T) Domain (Peptide Chain Elongation) adenylation->thiolation condensation Condensation (C) Domain (Peptide Bond Formation) thiolation->condensation thioesterase Thioesterase (TE) Domain (Cyclization & Release) thiolation->thioesterase condensation->thiolation n cycles iso_isariin_b This compound (Cyclodepsipeptide) thioesterase->iso_isariin_b

Caption: Biosynthetic pathway of this compound via NRPS.

References

The Potential of Isariins in Agriculture: A Look into a Class of Fungal Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

While specific research on "Iso-isariin B" in agriculture is not publicly available, the broader class of isariin (B1672194) compounds and other metabolites from the fungal genus Isaria are emerging as promising candidates for the development of novel biopesticides. These naturally derived compounds have demonstrated notable insecticidal and antifungal properties, positioning them as a potential eco-friendly alternative to synthetic chemical pesticides.

Isariins are a class of cyclic depsipeptides, which are secondary metabolites produced by various species of entomopathogenic fungi belonging to the genus Isaria (formerly known as Paecilomyces). These fungi are natural enemies of insects, and the compounds they produce play a crucial role in their pathogenic life cycle. Researchers are now exploring the potential of harnessing these compounds for broader agricultural applications, including crop protection.

Quantitative Data Summary

The following tables summarize the available quantitative data on the bioactivity of various metabolites isolated from Isaria species against common agricultural pests and pathogens.

Table 1: Insecticidal Activity of Isaria Metabolites

Compound/MetaboliteSource OrganismTarget InsectBioassay MethodObserved EffectReference
Isariin CIsaria felinaGalleria mellonella (Greater wax moth) larvaeInjectionModerate insecticidal activity[1]
Isariin DIsaria felinaGalleria mellonella (Greater wax moth) larvaeInjectionSignificant insecticidal activity[1]
IsarfelinIsaria felinaLeucania separata (Northern armyworm)Not specifiedInsecticidal activity[2]
BeauvericinIsaria fumosoroseaVarious insect pestsTopical application, feeding assaysInsecticidal, antibacterial, antiviral, and cytotoxic activities[3]
Dipicolinic AcidIsaria fumosoroseaWhitefly nymphs (3rd instar)Topical applicationInsecticidal activity[3]

Note: Isariin B was found to be inactive against Galleria mellonella larvae in the cited study.

Table 2: Antifungal Activity of Isaria Metabolites

Compound/MetaboliteSource OrganismTarget FungusBioassay MethodObserved EffectReference
IsarfelinIsaria felinaRhizoctonia solani (Sheath blight)Mycelial growth inhibitionIC50: 3.1 µg/mL
IsarfelinIsaria felinaSclerotinia sclerotiorum (White mold)Mycelial growth inhibitionInhibitory activity
Beauveria bassiana metabolitesBeauveria bassianaPhytopathogenic fungiNot specifiedAntimicrobial properties

Experimental Protocols

The following are generalized protocols for the key experiments cited in the research on Isaria metabolites.

Protocol 1: Fungal Culture and Metabolite Extraction
  • Fungal Inoculation and Culture: A pure culture of the desired Isaria species is inoculated into a suitable liquid or solid-state fermentation medium. The culture is incubated under controlled conditions (temperature, pH, aeration) for a specific period to allow for fungal growth and metabolite production.

  • Extraction of Metabolites:

    • From Culture Filtrate: The culture broth is separated from the fungal mycelia by filtration. The cell-free filtrate is then subjected to solvent extraction (e.g., using ethyl acetate) to isolate the extracellular metabolites.

    • From Mycelia: The fungal mycelia are harvested, dried, and ground. The powdered mycelia are then extracted with a suitable organic solvent (e.g., ethanol) to obtain the intracellular metabolites.

  • Purification: The crude extract is further purified using chromatographic techniques such as column chromatography and High-Performance Liquid Chromatography (HPLC) to isolate individual compounds.

Protocol 2: Insecticidal Bioassay (Topical Application)
  • Insect Rearing: A healthy population of the target insect species is reared under controlled laboratory conditions.

  • Preparation of Test Solutions: The purified compound (e.g., Isariin D) is dissolved in a suitable solvent (e.g., acetone) to prepare a range of concentrations. A solvent-only solution serves as the control.

  • Application: A small, precise volume (e.g., 1 microliter) of the test solution is applied topically to the dorsal thorax of each insect larva using a micro-applicator.

  • Observation and Data Collection: The treated insects are placed in a controlled environment with access to food. Mortality is recorded at regular intervals (e.g., 24, 48, and 72 hours) after treatment. The LC50 (lethal concentration required to kill 50% of the population) can be calculated from the mortality data.

Protocol 3: Antifungal Bioassay (Mycelial Growth Inhibition)
  • Preparation of Fungal Plates: A suitable agar (B569324) medium (e.g., Potato Dextrose Agar) is amended with the test compound at various concentrations. A plate with no compound serves as the control.

  • Inoculation: A small plug of mycelium from a fresh culture of the target phytopathogenic fungus (e.g., Rhizoctonia solani) is placed at the center of each agar plate.

  • Incubation: The plates are incubated at an optimal temperature for the growth of the target fungus.

  • Data Collection: The radial growth of the fungal colony is measured daily. The percentage of inhibition of mycelial growth is calculated by comparing the growth in the treated plates to the control plate. The IC50 (concentration required to inhibit 50% of the growth) can then be determined.

Visualizing the Pathways and Processes

The following diagrams illustrate the workflow for discovering and evaluating bioactive compounds from Isaria and their potential modes of action.

experimental_workflow cluster_discovery Discovery Phase cluster_evaluation Evaluation Phase cluster_application Application Isaria_Culture 1. Fungal Culture (Isaria sp.) Metabolite_Extraction 2. Metabolite Extraction (Extracellular & Intracellular) Isaria_Culture->Metabolite_Extraction Purification 3. Purification (Chromatography, HPLC) Metabolite_Extraction->Purification Insecticidal_Assay 4a. Insecticidal Bioassay (e.g., Topical Application) Purification->Insecticidal_Assay Antifungal_Assay 4b. Antifungal Bioassay (Mycelial Growth Inhibition) Purification->Antifungal_Assay Data_Analysis 5. Data Analysis (LC50, IC50) Insecticidal_Assay->Data_Analysis Antifungal_Assay->Data_Analysis Biopesticide_Formulation 6. Biopesticide Formulation Data_Analysis->Biopesticide_Formulation

Workflow for Bioactive Compound Discovery from Isaria.

modes_of_action cluster_source Source cluster_metabolites Bioactive Metabolites cluster_effects Agricultural Applications Isaria Isaria Fungi Isariins Isariins & Other Peptides Isaria->Isariins Insecticidal Insecticidal Activity (Pest Control) Isariins->Insecticidal Disruption of cellular processes Antifungal Antifungal Activity (Disease Control) Isariins->Antifungal Inhibition of mycelial growth

Potential Modes of Action of Isaria Metabolites.

References

Iso-isariin B: A Fungal Metabolite with Unexplored Potential in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Iso-isariin B, a cyclodepsipeptide isolated from entomopathogenic fungi such as Isaria felina and Beauveria felina, presents an intriguing starting point for drug discovery research. While its primary characterized activities are antifungal and insecticidal, the broader therapeutic potential of this natural compound, particularly in areas like oncology and immunology, remains largely uncharted. This document provides an overview of this compound and outlines detailed protocols for investigating its potential as a lead compound for novel therapeutics.

Introduction

This compound is a member of the isariin (B1672194) class of cyclodepsipeptides, which are cyclic peptides containing at least one ester linkage in their ring structure. Natural products, especially those derived from fungi, have historically been a rich source of lead compounds for drug development. The unique cyclic and peptidic nature of this compound suggests it may possess specific and potent biological activities. To date, research has highlighted its efficacy against various fungal strains and insect larvae. However, the structural complexity and biosynthetic origin of this compound hint at the possibility of interactions with mammalian cellular pathways, a prospect that warrants thorough investigation.

Chemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its development as a drug candidate. These properties influence its solubility, stability, and pharmacokinetic profile.

PropertyValueSource
Molecular Formula C₃₀H₅₃N₅O₇[1]
Molecular Weight 595.77 g/mol [1]
Class Cyclodepsipeptide[2]
Appearance White to off-white solidCommercially available data
Solubility Soluble in DMSO, methanol, and other organic solvents. Poorly soluble in water.Commercially available data

Known Biological Activities

Currently, the documented biological activities of this compound are limited to its effects on fungi and insects. There is a notable absence of published data on its cytotoxic effects against mammalian cancer cell lines or its anti-inflammatory properties. The data presented below for related compounds from the Isaria genus provides a rationale for exploring these activities for this compound.

ActivityOrganism/Cell LineEndpointResultSource
Antifungal Various fungal speciesGrowth inhibitionActive[1]
Insecticidal Insect larvaeMortalityActive[3]

Note: The lack of specific data for anticancer and anti-inflammatory activities of this compound underscores the novelty of the proposed investigations.

Experimental Protocols

The following protocols provide a framework for the initial screening and characterization of this compound as a potential lead compound for anticancer and anti-inflammatory drug discovery.

Protocol 1: In Vitro Cytotoxicity Assessment against Human Cancer Cell Lines

This protocol outlines the methodology to determine the cytotoxic (cell-killing) potential of this compound against a panel of human cancer cell lines.

Workflow for In Vitro Cytotoxicity Assessment

G cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis prep_compound Prepare this compound Stock Solution (in DMSO) seed_cells Seed Cells into 96-well Plates prep_compound->seed_cells prep_cells Culture Human Cancer Cell Lines (e.g., MCF-7, A549, HCT116) prep_cells->seed_cells treat_cells Treat Cells with Serial Dilutions of this compound seed_cells->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate mtt_assay Perform MTT or Resazurin Assay incubate->mtt_assay read_plate Measure Absorbance/Fluorescence mtt_assay->read_plate calculate_ic50 Calculate IC50 Values read_plate->calculate_ic50

Caption: Workflow for determining the in vitro cytotoxicity of this compound.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Normal human cell line (e.g., hTERT-immortalized retinal pigment epithelial-1, RPE-1)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Dimethyl Sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin sodium salt

  • Solubilization buffer (for MTT assay)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture: Maintain cancer and normal cell lines in appropriate culture medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Perform serial dilutions in culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Cell Seeding: Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow the cells to adhere overnight.

  • Treatment: Remove the medium and add 100 µL of medium containing the various concentrations of this compound. Include wells with vehicle control (DMSO at the same concentration as the highest compound concentration) and untreated controls.

  • Incubation: Incubate the plates for 48 to 72 hours.

  • Viability Assay (MTT):

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

Protocol 2: Assessment of Anti-inflammatory Activity in a Macrophage Model

This protocol details a method to evaluate the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophages.

Workflow for Anti-inflammatory Activity Assessment

G cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis prep_compound Prepare this compound Stock Solution seed_cells Seed Macrophages into 96-well Plates prep_compound->seed_cells prep_cells Culture RAW 264.7 Macrophages prep_cells->seed_cells pretreat_cells Pre-treat with this compound seed_cells->pretreat_cells stimulate_cells Stimulate with LPS pretreat_cells->stimulate_cells incubate Incubate for 24 hours stimulate_cells->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant griess_assay Perform Griess Assay for Nitrite (B80452) collect_supernatant->griess_assay read_plate Measure Absorbance griess_assay->read_plate calculate_inhibition Calculate % NO Inhibition read_plate->calculate_inhibition

Caption: Workflow for assessing the anti-inflammatory activity of this compound.

Materials:

  • This compound

  • RAW 264.7 murine macrophage cell line

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System

  • Sodium nitrite standard

  • Cell culture reagents as listed in Protocol 1

Procedure:

  • Cell Culture and Seeding: Culture RAW 264.7 cells and seed them into 96-well plates at a density of 5 x 10⁴ cells per well. Allow them to adhere for 24 hours.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (determined from a preliminary cytotoxicity assay on RAW 264.7 cells) for 1-2 hours.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plates for 24 hours.

  • Nitrite Measurement:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using the sodium nitrite standard. Calculate the concentration of nitrite in each sample. Determine the percentage of NO inhibition compared to the LPS-only treated cells.

Potential Signaling Pathways for Investigation

Based on the activities of other cyclodepsipeptides and natural products, the following signaling pathways are proposed as potential targets for this compound's anticancer and anti-inflammatory effects.

Potential Anticancer Signaling Pathways

G cluster_apoptosis Apoptosis Induction cluster_cell_cycle Cell Cycle Arrest Iso_isariin_B This compound Bax Bax/Bcl-2 Ratio ↑ Iso_isariin_B->Bax CDKs CDK/Cyclin Inhibition Iso_isariin_B->CDKs Caspases Caspase Activation Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis Cell_Cycle Cell Cycle Arrest (G1/S or G2/M) CDKs->Cell_Cycle

Caption: Potential anticancer mechanisms of this compound.

Potential Anti-inflammatory Signaling Pathway

G Iso_isariin_B This compound IKK IKK Iso_isariin_B->IKK Inhibition? LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK IkappaB IκB Degradation IKK->IkappaB NFkB NF-κB Nuclear Translocation IkappaB->NFkB Inflammation Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB->Inflammation

Caption: Potential anti-inflammatory mechanism of this compound via NF-κB pathway.

Conclusion

This compound represents a promising, yet understudied, natural product that merits further investigation for its potential therapeutic applications. The protocols and potential mechanisms outlined here provide a foundational roadmap for researchers to explore its efficacy as an anticancer and anti-inflammatory agent. Successful characterization of these properties could position this compound as a valuable lead compound in the development of new medicines.

References

Troubleshooting & Optimization

Troubleshooting Iso-isariin B solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Iso-isariin B in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key physicochemical properties?

This compound is a cyclodepsipeptide fungal metabolite.[1][2] It is classified as an analogue of cyclocarboxyphenate and has been studied for its antifungal and insecticidal activities.[2][3][4] Due to its complex, cyclic structure, it is a hydrophobic molecule with inherently low solubility in aqueous solutions.

Data Presentation: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₃₀H₅₃N₅O₇[1][3]
Molecular Weight595.77 g/mol [1][3]
Type of CompoundCyclodepsipeptide[1]
AppearanceSolid at room temperature[5]

Q2: My this compound is not dissolving in my aqueous buffer (e.g., PBS). What should I do?

Directly dissolving this compound in an aqueous buffer is highly unlikely to be successful due to its hydrophobic nature. The recommended approach is to first prepare a concentrated stock solution in a suitable organic solvent and then dilute this stock into your aqueous medium.[6] Dimethyl sulfoxide (B87167) (DMSO) is a common first choice for compounds of this type.[7][8]

If you are still facing issues, several techniques can be employed to enhance solubility. These include co-solvency, pH adjustment, and the use of surfactants.[8][9][10] See the troubleshooting workflow below for a step-by-step guide.

Q3: this compound precipitates when I dilute my DMSO stock solution into my experimental medium. How can I prevent this?

Precipitation upon dilution is a common problem for poorly soluble compounds and indicates that the compound's kinetic solubility in the final medium has been exceeded.[11] Here are several strategies to mitigate this:

  • Reduce Final Concentration : The simplest approach is to lower the final working concentration of this compound in your assay.[11]

  • Ensure Rapid Mixing : When adding the DMSO stock to the aqueous buffer, ensure immediate and vigorous mixing (e.g., vortexing) to facilitate rapid dispersion and prevent localized high concentrations that can trigger precipitation.[12]

  • Increase Co-solvent Percentage : A modest increase in the final DMSO concentration (e.g., from 0.1% to 0.5%) may keep the compound in solution.[11] However, always verify the tolerance of your experimental system (e.g., cells) to the solvent, as DMSO can be cytotoxic at concentrations above 0.5-1%.[11]

  • Gentle Warming : Pre-warming your aqueous medium to 37°C before adding the stock solution can sometimes help maintain solubility.[12]

Q4: What is the recommended solvent for making a stock solution of this compound?

For many poorly water-soluble compounds used in biological assays, dimethyl sulfoxide (DMSO) is the solvent of choice for preparing concentrated stock solutions.[11] If DMSO is not effective or is incompatible with your assay, other organic solvents like ethanol, methanol, or dimethylformamide (DMF) may be considered.[5][11] It is crucial to use a high-purity, anhydrous grade of the solvent.[12]

Data Presentation: Common Solvents for Stock Solutions

SolventTypeAdvantagesDisadvantages
DMSO Polar AproticHigh solubilizing power for many organic compounds.[12]Can be toxic to cells at >0.5%; may cause compound precipitation upon aqueous dilution.[11]
Ethanol Polar ProticBiologically compatible; can be used with other solvents.[12]Lower solubilizing power than DMSO for highly nonpolar compounds.[12]
DMF Polar AproticGood solubilizing power.Higher toxicity than DMSO; use with caution in cell-based assays.

Q5: What are the best practices for storing this compound stock solutions?

To minimize degradation, stock solutions should generally be stored at -20°C or -80°C.[11] It is highly recommended to dispense the stock solution into smaller, single-use aliquots. This practice prevents the damaging effects of repeated freeze-thaw cycles.[11][12] For light-sensitive compounds, storing them in amber-colored vials or vials wrapped in aluminum foil is essential to prevent photochemical degradation.[11]

Q6: Can I use heat or sonication to help dissolve this compound?

Yes, gentle warming and sonication are common techniques to aid dissolution.

  • Gentle Warming : Carefully warming the solution in a water bath (e.g., to 37°C) can increase the rate of dissolution.[11][13] Use this method cautiously, as excessive or prolonged heat can degrade the compound.[11]

  • Sonication : Using a bath sonicator for 5-10 minutes can provide the mechanical energy needed to break up compound aggregates and facilitate dissolution.[12]

Always visually inspect the solution after these treatments to ensure no particulate matter remains.

Troubleshooting Guides

Solubility Enhancement Workflow

This diagram outlines a decision-making process for troubleshooting this compound solubility issues.

G start Start: this compound powder stock_prep Prepare 10 mM stock in 100% DMSO start->stock_prep dissolved_q Does it fully dissolve? stock_prep->dissolved_q sonicate Apply gentle heat (37°C) and/or sonication dissolved_q->sonicate No dilute Dilute stock into aqueous buffer dissolved_q->dilute Yes dissolved_q2 Does it fully dissolve now? sonicate->dissolved_q2 other_solvent Consider alternative solvent (e.g., DMF, Ethanol) dissolved_q2->other_solvent No dissolved_q2->dilute Yes fail Re-evaluate experiment: - Can concentration be lowered? - Is a different formulation needed? other_solvent->fail precipitate_q Does it precipitate? dilute->precipitate_q optimize_dilution Optimize dilution: - Lower final concentration - Increase mixing speed - Increase final % of co-solvent precipitate_q->optimize_dilution Yes success Success: Soluble at desired concentration precipitate_q->success No optimize_dilution->dilute

Caption: A troubleshooting workflow for dissolving this compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the standard procedure for preparing a concentrated stock solution of a poorly soluble compound.

  • Weigh Compound : Accurately weigh a precise amount of this compound (e.g., 1 mg) using an analytical balance.

  • Calculate Solvent Volume : Using the molecular weight of this compound (595.77 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Formula: Volume (L) = [Mass (g) / MW ( g/mol )] / Concentration (mol/L)

    • Example for 1 mg: Volume = [0.001 g / 595.77 g/mol ] / 0.010 mol/L = 0.0001678 L = 167.8 µL

  • Dissolution : Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.[12]

  • Mixing : Vortex the solution for 1-2 minutes. If the compound is not fully dissolved, proceed to the next step.[12]

  • Aid Dissolution (if needed) : Briefly sonicate the vial in a water bath sonicator for 5-10 minutes or warm gently to 37°C.[11][12]

  • Confirmation : Visually confirm that the solution is clear and free of any particulate matter.

  • Storage : Dispense the stock solution into single-use aliquots and store at -20°C or -80°C.[11]

Protocol 2: Diluting DMSO Stock into Aqueous Medium

This workflow visualizes the recommended steps for preparing a final experimental solution while minimizing precipitation.

G cluster_0 Preparation Steps start Start with concentrated DMSO stock solution step1 1. Warm aqueous buffer to experimental temp (e.g., 37°C) start->step1 step2 2. Place buffer on vortex mixer at medium speed step1->step2 step3 3. Add small volume of DMSO stock directly into the vortexing buffer step2->step3 step4 4. Continue vortexing for 10-15 seconds after addition step3->step4 end Final solution is ready for use step4->end

Caption: Workflow for diluting a DMSO stock into an aqueous buffer.
Protocol 3: Performing a Preliminary Solubility Test

Before a large-scale experiment, perform a small-scale test to determine the approximate kinetic solubility of this compound in your final assay medium.[11]

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Set up a series of microcentrifuge tubes, each containing your final aqueous assay buffer (e.g., 990 µL of cell culture medium).

  • Add increasing amounts of the 10 mM DMSO stock to the tubes to create a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Ensure the final DMSO concentration remains constant and below the cytotoxic limit for your assay.

  • Mix each tube vigorously immediately after adding the stock solution.

  • Incubate the tubes under your experimental conditions (e.g., 1 hour at 37°C).

  • Visually inspect each tube for signs of precipitation (cloudiness, visible particles). A light-scattering method (nephelometry) can also be used for more sensitive detection.

  • The highest concentration that remains clear is the approximate kinetic solubility for your experimental conditions. It is advisable to work at concentrations below this determined limit.

Relationship Between Solubility Enhancement Techniques

The various methods for improving solubility can be categorized into physical and chemical modifications.

G center Solubility Enhancement for this compound phys Physical Modifications center->phys chem Chemical Modifications center->chem p1 Particle Size Reduction (Micronization) phys->p1 p2 Use of Surfactants (e.g., SLS, Tween®) phys->p2 p3 Complexation (e.g., with Cyclodextrins) phys->p3 c1 Co-solvency (e.g., DMSO, Ethanol) chem->c1 c2 pH Adjustment (for ionizable compounds) chem->c2 c3 Hydrotropy chem->c3

Caption: Categories of solubility enhancement techniques.

References

How to prevent degradation of Iso-isariin B in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Iso-isariin B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in solution?

A1: this compound is a cyclic depsipeptide. Like other molecules in this class, its degradation in solution is primarily caused by chemical instability, which is influenced by several factors:

  • pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the ester and amide bonds within its cyclic structure. The ester bond is often the most susceptible to hydrolysis.

  • Temperature: Higher temperatures accelerate the rate of chemical degradation.

  • Enzymatic Activity: If the solution is not sterile or contains biological contaminants, enzymes such as proteases and esterases can degrade this compound.

  • Light Exposure: Prolonged exposure to light, especially UV light, can potentially lead to photodegradation.

  • Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to the oxidation of susceptible amino acid residues.

Q2: My this compound solution has lost its biological activity. What could be the reason?

A2: Loss of biological activity is a strong indicator of degradation. The most likely cause is the cleavage of the cyclic structure, particularly at the ester linkage, which alters the conformation necessary for its activity. To troubleshoot this, we recommend the following:

  • Review your solvent and buffer: Was the pH of the solution appropriate? For many cyclic depsipeptides, a pH range of 5-7 is found to be optimal for stability.

  • Check storage conditions: Was the solution stored at the recommended temperature and protected from light?

  • Consider the age of the solution: How long has the solution been in storage? Degradation is a time-dependent process.

  • Analytical confirmation: If possible, analyze the solution using High-Performance Liquid Chromatography (HPLC) to check for the appearance of degradation products.

Q3: What is the recommended solvent for dissolving this compound?

A3: For initial solubilization, a small amount of an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) is typically used to create a stock solution. This stock solution can then be diluted with an appropriate aqueous buffer to the final working concentration. It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed recommended limits (often <1%). The choice of the final aqueous buffer should be guided by the optimal pH for stability.

Q4: How should I store my this compound solutions?

A4: For optimal stability, we recommend the following storage conditions:

  • Short-term storage (days to weeks): Store aqueous solutions at 2-8°C.

  • Long-term storage (months): For long-term storage, it is best to store aliquots of the stock solution in an organic solvent (e.g., DMSO) at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Protection from light: All solutions should be stored in light-protected containers (e.g., amber vials) or in the dark.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Solution
  • Symptom: The solution appears cloudy or contains visible particles after dilution of the stock solution.

  • Possible Cause: this compound may have limited solubility in your aqueous buffer.

  • Solution:

    • Try lowering the final concentration of this compound.

    • Increase the percentage of the initial organic solvent (e.g., DMSO), but ensure it remains compatible with your experiment.

    • Consider using a different buffering system or adding excipients that can enhance solubility, such as cyclodextrins.

Issue 2: Inconsistent Experimental Results
  • Symptom: High variability in results between experiments conducted at different times.

  • Possible Cause: This could be due to the progressive degradation of your this compound stock or working solutions.

  • Solution:

    • Prepare fresh working solutions: For each experiment, prepare a fresh working solution from a frozen stock.

    • Aliquot stock solutions: When you first prepare a stock solution, divide it into single-use aliquots to minimize freeze-thaw cycles.

    • Perform a stability check: If you suspect your stock solution has degraded, you can perform a stability study as outlined in the Experimental Protocols section below.

Quantitative Data on Stability

While specific stability data for this compound is not extensively published, the following table summarizes the stability of a similar cyclic depsipeptide, Kahalalide F, under different pH conditions. This data can serve as a general guide for designing your experiments.[1]

Table 1: Chemical Stability of Kahalalide F (Illustrative Example)

pHTemperature (°C)Half-life (hours)
0801.1
18020
7808.6
11261.65

Data from the study of Kahalalide F, a compound with a similar cyclic depsipeptide structure.[1]

Experimental Protocols

Protocol 1: pH Stability Study of this compound

Objective: To determine the optimal pH for the stability of this compound in an aqueous solution.

Methodology:

  • Prepare Buffers: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7, 9). Common buffer systems include citrate (B86180) for acidic pH, phosphate (B84403) for neutral pH, and borate (B1201080) for alkaline pH.

  • Prepare this compound Solutions: Prepare a stock solution of this compound in DMSO. Dilute the stock solution into each of the prepared buffers to a final concentration suitable for analysis (e.g., 10 µg/mL).

  • Incubation: Incubate the solutions at a specific temperature (e.g., 37°C for an accelerated study or room temperature for a real-time study).

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each solution.

  • Analysis: Analyze the concentration of the remaining this compound in each aliquot using a suitable analytical method, such as HPLC with UV detection.

  • Data Analysis: Plot the concentration of this compound versus time for each pH. Calculate the degradation rate constant and the half-life at each pH to identify the condition with the highest stability.

Visualizations

Signaling Pathways and Workflows

degradation_pathway cluster_solution This compound in Solution cluster_factors Degradation Factors A This compound (Active) E Hydrolysis of Ester/Amide Bonds A->E Degradation B High/Low pH B->E C High Temperature C->E D Enzymes D->E F Degraded this compound (Inactive) E->F

Caption: Factors leading to the degradation of this compound in solution.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Buffers (pH 3, 5, 7, 9) C Dilute Stock into Buffers A->C B Prepare this compound Stock in DMSO B->C D Incubate at Constant Temperature C->D E Collect Aliquots at Time Points D->E F Analyze by HPLC E->F G Determine Half-life at each pH F->G

Caption: Workflow for determining the pH stability of this compound.

References

Technical Support Center: Optimizing Iso-isariin B Concentration for Antifungal MIC Testing

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the utilization of Iso-isariin B in antifungal Minimum Inhibitory Concentration (MIC) testing. This resource is designed to assist researchers, scientists, and drug development professionals in effectively designing and troubleshooting their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

A: this compound is a cyclodepsipeptide fungal metabolite.[1] Published research has primarily focused on its insecticidal properties.[2] While it is suggested for use in antifungal studies, specific data on its antifungal spectrum and potency is limited in publicly available literature.

Q2: What is the solubility of this compound?

A: this compound is soluble in several common laboratory solvents. The known solubilities are summarized in the table below.

SolventSolubility
Dimethyl Sulfoxide (DMSO)Soluble
EthanolSoluble
MethanolSoluble
DichloromethaneSoluble

Q3: How should I prepare a stock solution of this compound?

A: Due to its good solubility, Dimethyl Sulfoxide (DMSO) is a recommended solvent for preparing a high-concentration stock solution of this compound. For example, a 10 mg/mL stock solution can be prepared and then further diluted in the appropriate culture medium for your MIC assay. It is crucial to ensure the final concentration of DMSO in the assay wells is kept low (typically ≤1%) to avoid solvent-induced toxicity to the fungal isolates.

Q4: How should I store the this compound stock solution?

A: For long-term storage, it is recommended to store the DMSO stock solution of this compound at -20°C or -80°C. Studies on the stability of compounds in DMSO suggest that while many are stable, repeated freeze-thaw cycles can lead to degradation.[3][4][5][6] To minimize this, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q5: Are there any known MIC values for this compound against common fungal pathogens?

A: As of the latest literature review, specific MIC values for this compound against common fungal pathogens such as Candida spp. or Aspergillus spp. have not been widely reported. Researchers will likely need to determine these values empirically through standardized antifungal susceptibility testing protocols.

Troubleshooting Guide

This guide addresses common issues that may arise during the antifungal MIC testing of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
No antifungal activity observed. - Inactive Compound: this compound may have weak or no activity against the tested fungal species or strain.- Incorrect Concentration Range: The tested concentration range may be too low.- Compound Degradation: The stock solution may have degraded due to improper storage or handling.- Test against a broader range of fungal species. - Perform a wider range of serial dilutions, starting from a higher concentration.- Prepare a fresh stock solution from a new vial of this compound.
Precipitation of this compound in the assay medium. - Poor Solubility in Aqueous Medium: Although soluble in organic solvents, this compound may have limited solubility in the aqueous culture medium.- High Final Concentration: The concentration of this compound in the well exceeds its solubility limit in the assay medium.- Increase the initial DMSO concentration in the stock solution to reduce the volume needed for dilution, but ensure the final DMSO concentration remains non-toxic to the fungi.- Use a co-solvent system if compatible with the assay.- Visually inspect the wells for precipitation before and after inoculation.
Inconsistent MIC results between experiments. - Inoculum Variability: The concentration of the fungal inoculum can significantly impact MIC values.- Pipetting Errors: Inaccurate serial dilutions can lead to variability.- Incubation Conditions: Variations in temperature or incubation time can affect fungal growth and, consequently, MIC readings.- Standardize the inoculum preparation using a spectrophotometer or hemocytometer.- Use calibrated pipettes and ensure proper mixing during serial dilutions.- Maintain consistent incubation conditions for all experiments.
Contamination of assay wells. - Non-sterile Technique: Introduction of contaminating microorganisms during plate preparation or inoculation.- Perform all steps under aseptic conditions in a laminar flow hood.- Include a sterility control (medium only) to monitor for contamination.

Experimental Protocols

Protocol 1: Broth Microdilution Method for MIC Determination of this compound

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast and can be modified for filamentous fungi.

1. Preparation of this compound Stock Solution:

  • Dissolve this compound in 100% DMSO to a final concentration of 10 mg/mL.

  • Sterilize the stock solution by filtering through a 0.22 µm syringe filter.

  • Aliquot and store at -20°C.

2. Preparation of Fungal Inoculum:

  • Culture the fungal isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds).

  • Prepare a suspension of the fungal cells in sterile saline.

  • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeast). For molds, conidial suspensions should be prepared and counted.

  • Further dilute the adjusted suspension in the appropriate broth medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration in the microplate wells.

3. Broth Microdilution Assay:

  • In a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution in the broth medium. The final volume in each well should be 100 µL.

  • The concentration range should be selected based on preliminary range-finding experiments. A common starting range is 0.03 - 64 µg/mL.

  • Add 100 µL of the standardized fungal inoculum to each well.

  • Include a positive control (inoculum without this compound) and a negative control (medium only).

  • Incubate the plate at the optimal temperature for the fungal species (e.g., 35°C for Candida albicans) for 24-48 hours.

4. Determination of MIC:

  • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the positive control. For some fungistatic compounds, this may be a ≥50% reduction in turbidity.

Visualizing the Experimental Workflow

MIC_Workflow Workflow for Broth Microdilution MIC Assay cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_compound Prepare this compound Stock Solution (in DMSO) serial_dilution Perform Serial Dilutions of this compound in 96-well plate prep_compound->serial_dilution Dilute in broth prep_inoculum Prepare and Standardize Fungal Inoculum add_inoculum Inoculate wells with Standardized Fungal Suspension prep_inoculum->add_inoculum Add to wells serial_dilution->add_inoculum controls Include Positive and Negative Controls incubation Incubate at appropriate temperature and duration add_inoculum->incubation read_mic Read MIC values (Visual or Spectrophotometric) incubation->read_mic

Caption: Workflow for determining the MIC of this compound using the broth microdilution method.

Potential Mechanism of Action

While the specific antifungal mechanism of this compound is not yet elucidated, many cyclodepsipeptides and other natural antifungal compounds exert their effects through one or more of the following pathways. Further research would be required to confirm the mechanism for this compound.

Visualizing Potential Antifungal Mechanisms

Antifungal_Mechanisms Potential Antifungal Mechanisms of Action cluster_compound cluster_cell Fungal Cell compound This compound cell_membrane Cell Membrane Disruption compound->cell_membrane ergosterol Ergosterol Synthesis Inhibition compound->ergosterol cell_wall Cell Wall Synthesis Inhibition compound->cell_wall ros Induction of Reactive Oxygen Species (ROS) compound->ros apoptosis Induction of Apoptosis ros->apoptosis leads to

Caption: Plausible antifungal mechanisms of action for this compound based on related compounds.

References

Common experimental errors with Iso-isariin B and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Iso-isariin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common experimental challenges and to answer frequently asked questions related to the use of this cyclodepsipeptide.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with this compound, a hydrophobic cyclodepsipeptide.

Problem Potential Cause(s) Recommended Solution(s)
Low or no biological activity observed 1. Compound Precipitation: this compound is hydrophobic and may precipitate out of aqueous assay media.[1][2] 2. Incorrect Storage: Improper storage may have led to degradation of the compound.[3] 3. Insufficient Concentration: The concentrations tested may be too low to elicit a biological response.1. Solubility Optimization: Prepare a high-concentration stock solution in 100% DMSO.[4][5] When diluting into aqueous media, do so slowly while vortexing to prevent precipitation. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity. 2. Proper Storage: Store lyophilized this compound at -20°C in a tightly sealed container. For solutions in DMSO, aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C. 3. Dose-Response Experiment: Perform a dose-response experiment with a wide range of concentrations to determine the optimal effective concentration.
High variability between replicate wells 1. Inconsistent Compound Dissolution: The compound may not be fully dissolved in the stock solution or may be precipitating unevenly upon dilution. 2. Pipetting Errors: Inaccurate pipetting can lead to significant variations, especially with small volumes. 3. Cell Plating Inconsistency: Uneven cell distribution in the wells of a microplate.1. Ensure Complete Dissolution: Before making dilutions, ensure your DMSO stock is a clear solution. Gentle warming to 37°C or brief sonication can aid dissolution. 2. Use Calibrated Pipettes: Ensure pipettes are properly calibrated and use appropriate pipetting techniques. 3. Homogeneous Cell Suspension: Ensure a single-cell suspension before plating by gentle pipetting or swirling of the flask. Visually inspect the plate after seeding to confirm even cell distribution.
Precipitate forms in cell culture media 1. Exceeded Solubility Limit: The concentration of this compound in the final aqueous medium is too high. 2. Interaction with Media Components: The compound may interact with proteins or other components in the serum of the culture medium, leading to precipitation.1. Re-evaluate Final Concentration: You may need to work at a lower final concentration of this compound. 2. Test in Serum-Free Media: As a control, test the solubility of the compound in serum-free media to see if serum is a contributing factor. If so, a lower serum concentration during the experiment might be necessary, if compatible with your cell line. 3. Slow Dilution: Add the DMSO stock solution to the media drop-wise while stirring to improve mixing and reduce localized high concentrations.
High background signal or artifacts in cytotoxicity assays (e.g., MTT) 1. Chemical Interference: High concentrations of the compound may directly react with the assay reagent (e.g., reduce MTT). 2. Precipitate Interference: Precipitated compound can scatter light, affecting absorbance readings, or can interact with fluorescent dyes.1. Include Compound-Only Controls: Run controls with this compound in media without cells to check for direct effects on the assay reagents. Subtract this background from your experimental values. 2. Visual Inspection: Always visually inspect the wells for precipitation before adding assay reagents. If precipitate is present, consider if the results will be reliable or if the experiment needs to be repeated at lower concentrations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a cyclodepsipeptide, a class of cyclic peptides containing at least one ester bond. It is a fungal metabolite originally isolated from Beauveria felina. Its primary reported biological activity is insecticidal. As a cyclodepsipeptide, it is also investigated for other potential bioactivities such as antifungal and cytotoxic effects.

Q2: What is the best solvent for dissolving this compound?

A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, methanol, and dichloromethane. For most in vitro biological assays, preparing a concentrated stock solution in 100% DMSO is the recommended starting point.

Q3: How should I store this compound?

A3: Lyophilized this compound should be stored at -20°C in a dark, dry place. Once dissolved in a solvent like DMSO, it is best to prepare single-use aliquots and store them at -20°C to minimize degradation from repeated freeze-thaw cycles. Before opening the vial of lyophilized powder, allow it to warm to room temperature in a desiccator to prevent condensation.

Q4: What is a typical starting concentration range for in vitro assays?

A4: Since specific MIC or IC50 values for this compound are not widely published, a broad concentration range should be tested initially. For antifungal or cytotoxicity screening, a common starting range is from low nanomolar to high micromolar (e.g., 0.01 µM to 100 µM).

Q5: The final concentration of DMSO in my assay is affecting my cells. How can I avoid this?

A5: Most cell lines can tolerate a final DMSO concentration of 0.5% to 1%. If your cells are more sensitive, you should aim for a lower final concentration (e.g., <0.1%). This can be achieved by preparing a more concentrated initial stock solution of this compound in DMSO, so that a smaller volume is needed for the final dilution into your assay medium. Always include a vehicle control (medium with the same final concentration of DMSO as your treated samples) to account for any effects of the solvent itself.

Quantitative Data

Specific antifungal and cytotoxic IC50/MIC values for this compound are not extensively reported in the available literature. The data below is for this compound's insecticidal activity and for related cyclodepsipeptides to provide a reference point for designing experiments.

CompoundActivity TypeOrganism/Cell LineValue
This compound InsecticidalSitophilus adultsLD50: 10 µg/mL
Isaridin H (related cyclodepsipeptide)AntifungalAlternaria solaniIC50: 15.6 µM
Isaridin H (related cyclodepsipeptide)AntibacterialBacillus subtilisSuppression at 12.5 µM
Fusaripeptide A (related cyclodepsipeptide)AntifungalCandida albicans, C. glabrata, C. krusei, Aspergillus fumigatusIC50: 0.11–0.24 µM

Note: The data for Isaridin H and Fusaripeptide A are provided for context as they belong to the same class of compounds. Researchers should empirically determine the potency of this compound in their specific assay system.

Experimental Protocols

Protocol 1: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

1. Preparation of this compound Stock Solution:

  • Allow the lyophilized this compound to come to room temperature.
  • Prepare a 10 mM stock solution in 100% DMSO. For example, for a 1 mg vial of this compound (MW: 595.8 g/mol ), add 167.8 µL of DMSO. Ensure it is fully dissolved.
  • This stock solution will be used for serial dilutions.

2. Preparation of Fungal Inoculum:

  • Culture the fungal strain (e.g., Candida albicans, Aspergillus fumigatus) on an appropriate agar (B569324) plate.
  • Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
  • Further dilute this suspension in RPMI-1640 medium (buffered with MOPS) to achieve the final desired inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts).

3. Assay Procedure (96-well plate):

  • In the first column of a 96-well microtiter plate, add the appropriate volume of this compound stock solution to RPMI-1640 to achieve a starting concentration of, for example, 256 µg/mL.
  • Perform 2-fold serial dilutions across the plate from column 1 to 10, leaving columns 11 and 12 for controls.
  • Add the prepared fungal inoculum to each well (columns 1-11).
  • Controls (Column 11 & 12):
  • Growth Control (Column 11): Fungal inoculum in RPMI without the compound.
  • Sterility Control (Column 12): RPMI medium only (no inoculum).
  • Incubate the plate at 35°C for 24-48 hours.

4. Determining the MIC:

  • The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ~50% reduction for fungistatic compounds or complete inhibition for fungicidal compounds) compared to the growth control. This can be determined visually or by reading the optical density at 600 nm.

Protocol 2: Cytotoxicity Assessment (MTT Assay)

This protocol outlines a method to assess the cytotoxic effect of this compound on a mammalian cell line.

1. Cell Seeding:

  • Culture your chosen cell line to ~80% confluency.
  • Trypsinize and resuspend the cells in fresh culture medium.
  • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the this compound DMSO stock solution in your cell culture medium.
  • Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound.
  • Include a "vehicle control" (medium with the highest final concentration of DMSO used) and a "no treatment" control (medium only).
  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

3. MTT Assay:

  • After incubation, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
  • During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
  • After the incubation, carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the formazan crystals.
  • Shake the plate gently to ensure complete dissolution.

4. Data Analysis:

  • Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Visualizations

Putative Signaling Pathway for this compound-Induced Apoptosis

Disclaimer: The specific signaling pathway for this compound has not been fully elucidated. The following diagram illustrates a potential mechanism of action based on the known pathways of the structurally related cyclodepsipeptide, beauvericin. This pathway involves the induction of apoptosis through an increase in intracellular calcium and activation of the MAPK signaling cascade.

cluster_membrane Cell Membrane Iso_isariin_B This compound Ca_Channel Ca²⁺ Channel Iso_isariin_B->Ca_Channel Interacts with Plasma_Membrane Plasma Membrane Ca_Influx ↑ Intracellular [Ca²⁺] Ca_Channel->Ca_Influx Mediates Mitochondrion Mitochondrion Ca_Influx->Mitochondrion Stress Signal MAPK_Pathway MAPK Pathway (MEK/ERK) Ca_Influx->MAPK_Pathway Activates Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Activates MAPK_Pathway->Caspase_9 Promotes Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Executes

Caption: Putative pathway of this compound-induced apoptosis.

Experimental Workflow for Troubleshooting Solubility Issues

Start Start: Lyophilized This compound Weigh 1. Weigh peptide Start->Weigh Dissolve_DMSO 2. Dissolve in 100% DMSO (e.g., 10 mM stock) Weigh->Dissolve_DMSO Check_Clarity 3. Check for clarity Dissolve_DMSO->Check_Clarity Sonicate_Warm Sonication or gentle warming (37°C) Check_Clarity->Sonicate_Warm Not clear Dilute 4. Slow, dropwise dilution into aqueous buffer/media Check_Clarity->Dilute Clear solution Sonicate_Warm->Check_Clarity Observe 5. Observe for precipitation Dilute->Observe Proceed Proceed with experiment Observe->Proceed No precipitate Troubleshoot Troubleshoot Observe->Troubleshoot Precipitate forms Reassess Lower final concentration or increase co-solvent % Troubleshoot->Reassess

Caption: Workflow for dissolving hydrophobic this compound.

References

Technical Support Center: Iso-isariin B and Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and understand potential interference of Iso-isariin B, a natural cyclodepsipeptide fungal metabolite, with common cell viability assays.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a cyclodepsipeptide, a class of cyclic peptides containing ester linkages, that is produced by certain fungi.[1][2] It is classified as a natural product and has been noted for its insecticidal and antifungal properties.[3] As a natural product, its complex structure may interact with assay reagents, leading to unpredictable results.

Q2: Why are my cell viability results inconsistent when using this compound?

A2: Inconsistent results when testing natural products like this compound are often due to direct interference with the assay chemistry rather than a true biological effect. This can lead to either falsely high or falsely low viability readings. The two most common types of interference are:

  • Compound's Intrinsic Reductive Potential: Many natural products are antioxidants or possess reducing properties that can chemically reduce colorimetric or fluorometric detector dyes (e.g., MTT, resazurin) in the absence of cellular metabolic activity. This leads to a strong color or fluorescence signal, which is misinterpreted as high cell viability.

  • Interaction with Assay Reagents: The compound may inhibit or stabilize enzymes used in the assay (e.g., luciferase in ATP-based assays) or absorb light at the same wavelength used for measurement, leading to inaccurate readings.

Q3: Which cell viability assays are most likely to be affected by this compound?

A3: Tetrazolium-based assays are particularly susceptible to interference from compounds with reducing potential. This includes:

  • MTT: This assay relies on the reduction of a tetrazolium salt to a purple formazan (B1609692) crystal. It is highly prone to interference from reducing compounds.

  • XTT, MTS, and WST-8: While these assays produce a water-soluble formazan, simplifying the protocol, their chemistry is still based on tetrazolium reduction and thus they remain vulnerable to similar interference.

Luminescence-based assays like CellTiter-Glo® can also be affected if the compound directly inhibits or enhances the luciferase enzyme.

Q4: How can I confirm if this compound is interfering with my assay?

A4: The best way to check for interference is to run a cell-free control. Prepare wells containing the same concentration of this compound in culture medium but without any cells. Add the assay reagent and measure the signal. If you detect a signal (e.g., color change in an MTT assay) in these cell-free wells, it confirms that your compound is directly interfering with the assay reagents.

Q5: What are the recommended alternative assays if interference is detected?

A5: It is crucial to use an orthogonal method—an assay that measures a different biological endpoint—to validate your results. Good alternatives include:

  • ATP-Based Luminescent Assays (e.g., CellTiter-Glo®): These measure ATP, a direct indicator of metabolic activity, and are generally more sensitive and less prone to interference from colored or reducing compounds.

  • Sulforhodamine B (SRB) Assay: This colorimetric assay measures total cellular protein content, which correlates with cell number. It is not dependent on metabolic activity and is not affected by reducing compounds.

  • Dye Exclusion Assays (e.g., Trypan Blue): This method directly assesses cell membrane integrity to count viable versus non-viable cells. It provides a direct cell count but is lower in throughput.

  • Real-Time Viability Assays (e.g., RealTime-Glo™): These assays continuously measure a viability marker over time from the same sample, allowing for the detection of kinetic changes in cell health.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: My compound shows an increase in cell viability at high concentrations, which is biologically unexpected.

  • Potential Cause: This is a classic sign of interference in tetrazolium-based assays (MTT, XTT, etc.). The this compound compound itself is likely reducing the tetrazolium salt, leading to a false-positive signal that is independent of cell metabolism.

  • Troubleshooting Steps:

    • Run a Cell-Free Control: Set up control wells with media and your compound at all tested concentrations, but without cells. Add the assay reagent (e.g., MTT). If the solution changes color, you have confirmed direct chemical reduction.

    • Wash Cells Before Reagent Addition: If using an MTT assay, gently wash the cells with PBS after the compound incubation period and before adding the MTT reagent. This can remove residual compound, though it may not eliminate compound that has been taken up by the cells.

    • Switch to an Orthogonal Assay: The most reliable solution is to switch to an assay with a different mechanism, such as an ATP-based assay (CellTiter-Glo®) or an SRB assay.

Problem 2: The results from my luminescence-based assay (e.g., CellTiter-Glo®) are variable or lower than expected.

  • Potential Cause: this compound might be directly inhibiting the luciferase enzyme used in the assay, or if it is a colored compound, it could be absorbing the emitted light, causing signal quenching. Solvents like DMSO at high concentrations can also interfere.

  • Troubleshooting Steps:

    • Check for Luciferase Inhibition: Run a control experiment by adding your compound to a solution containing a known amount of ATP and the assay reagent. A decrease in luminescence compared to a vehicle-only control indicates enzyme inhibition.

    • Check for Colorimetric Interference: Visually inspect the final assay solution. If the compound imparts color, it may be quenching the luminescent signal.

    • Validate with a Different Method: Confirm your findings using a non-luminescent method, such as the SRB assay or direct cell counting with Trypan Blue.

Problem 3: My results are not reproducible between experiments.

  • Potential Cause: Poor reproducibility can stem from inconsistent cell seeding, compound precipitation, or edge effects in the multi-well plate. PROTACs, which are large molecules, are known to have solubility issues that can cause inconsistent results, a problem that could potentially affect other complex molecules like this compound.

  • Troubleshooting Steps:

    • Ensure Homogenous Cell Seeding: Always mix the cell suspension thoroughly before and during plating to ensure a uniform cell number in each well.

    • Verify Compound Solubility: Visually inspect the wells under a microscope after adding this compound to check for any signs of precipitation. If solubility is an issue, consider alternative solvents or adjusting the final concentration.

    • Avoid Edge Effects: The outer wells of a multi-well plate are prone to evaporation, which can concentrate compounds and affect cell growth. Avoid using the outermost wells for critical measurements or ensure they are filled with sterile media or PBS to maintain humidity.

Data Presentation: Comparison of Cell Viability Assays

The table below summarizes the key characteristics of common cell viability assays to help you select the most appropriate method.

Assay TypePrincipleAdvantagesDisadvantages & Common Interferences
MTT Mitochondrial dehydrogenases reduce tetrazolium salt to insoluble purple formazan.Inexpensive, widely used.Multi-step process, requires solubilization. High interference from reducing compounds, antioxidants, and compounds affecting formazan stability.
XTT, WST-8, MTS Mitochondrial dehydrogenases reduce tetrazolium salt to a water-soluble formazan.Fewer steps than MTT (no solubilization).High interference from reducing compounds and antioxidants (same mechanism as MTT).
CellTiter-Glo® (ATP Assay) Quantifies ATP in metabolically active cells using a luciferase reaction that generates light.Very high sensitivity, fast (~10 min), simple "add-mix-measure" protocol, ideal for HTS.Can be inhibited by compounds that interfere with luciferase; ATP levels can fluctuate with metabolic changes not related to viability.
SRB Assay Sulforhodamine B dye binds to basic amino acids of cellular proteins, quantifying total biomass.Not dependent on metabolic activity, unaffected by reducing compounds, stable endpoint.Requires cell fixation, less sensitive than ATP assays, not suitable for non-adherent cells without protocol modification.
Trypan Blue Dye exclusion method based on cell membrane integrity; viable cells exclude the dye.Direct measure of cell viability, inexpensive.Low throughput, subjective counting, requires a hemocytometer and microscope.

Experimental Protocols

Recommended Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol provides a robust alternative to tetrazolium-based assays. It is a simple, "add-mix-measure" method that quantifies ATP, an indicator of metabolically active cells.

Materials:

  • Opaque-walled multi-well plates (96-well or 384-well) suitable for luminescence readings.

  • Cells cultured in appropriate medium.

  • This compound and vehicle control (e.g., DMSO).

  • CellTiter-Glo® Reagent (reconstituted according to the manufacturer's instructions).

  • Multichannel pipette.

  • Plate shaker (orbital).

  • Luminometer for plate reading.

Procedure:

  • Cell Plating: Seed cells in an opaque-walled 96-well plate at a predetermined density in 100 µL of culture medium per well. Include control wells containing medium without cells for background measurement. Incubate under standard conditions (e.g., 37°C, 5% CO₂) for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound. Add the desired final concentrations of the compound or vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Reagent Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to the 100 µL of medium in each well).

  • Cell Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure Luminescence: Record the luminescence using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ATP and reflects the number of viable cells in culture.

Mandatory Visualizations

Troubleshooting Workflow Diagram

G cluster_0 Start: Inconsistent Viability Results cluster_1 Initial Check cluster_2 Troubleshooting Path 1: Tetrazolium Assays cluster_3 Troubleshooting Path 2: Other Assays (e.g., Luminescence) cluster_4 Resolution Start Inconsistent or Unexpected Cell Viability Results with This compound CheckAssay Is the assay tetrazolium-based (MTT, XTT, WST)? Start->CheckAssay CellFree Run Cell-Free Control: Compound + Media + Assay Reagent CheckAssay->CellFree Yes EnzymeControl Run Reagent Control: Compound + Assay Reagent + Substrate (ATP) CheckAssay->EnzymeControl No Signal Is a signal generated (e.g., color change)? CellFree->Signal Interference Conclusion: Direct Interference. Compound has reducing properties. Signal->Interference Yes NoInterference Conclusion: No direct chemical interference. Consider other factors (solubility, etc.). Signal->NoInterference No SwitchAssay Action: Switch to an Orthogonal Assay (e.g., SRB, ATP-based, or Direct Cell Count) Interference->SwitchAssay SignalChange Is signal significantly altered (inhibited or enhanced)? EnzymeControl->SignalChange SignalChange->NoInterference No EnzymeInterference Conclusion: Interference with assay enzyme (e.g., luciferase). SignalChange->EnzymeInterference Yes EnzymeInterference->SwitchAssay

Caption: Workflow for troubleshooting cell viability assay interference.

Hypothetical Signaling Pathway

G cluster_0 Cell Exterior cluster_1 Cell Interior Compound This compound (Natural Product) Target Hypothetical Target (e.g., Kinase, Receptor) Compound->Target Modulates Pathway Signaling Cascade (e.g., MAPK, PI3K/Akt) Target->Pathway Activates or Inhibits Mitochondria Mitochondria Pathway->Mitochondria Caspase Caspase Activation Pathway->Caspase Mitochondria->Caspase Releases Cytochrome c Viability Cell Viability (Metabolic Activity, ATP Production) Mitochondria->Viability Supports Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Apoptosis->Viability Reduces

Caption: Hypothetical signaling pathway modulated by a natural product.

References

Optimizing incubation time for Iso-isariin B insecticidal assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Iso-isariin B insecticidal assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and does it have insecticidal activity?

A1: this compound is a cyclodepsipeptide, a type of fungal metabolite. Published research has shown that this compound exhibits insecticidal activity against adult Sitophilus species (weevils), with a reported LD50 value of 10 µg/ml.[1][2] It is important to note that the insecticidal activity of related compounds, such as Isariin B, has been shown to be inactive against other insect species like Galleria mellonella larvae.[3] Therefore, the efficacy of this compound is likely species-specific.

Q2: What is the optimal incubation time for an this compound insecticidal assay?

A2: The optimal incubation time for an this compound insecticidal assay has not been definitively established in publicly available literature and will depend on several factors, including the target insect species, its life stage, the concentration of this compound, and the environmental conditions of the assay.[4] To determine the optimal incubation time for your specific experiment, it is crucial to perform a time-course study.

Q3: How do I perform a time-course study to determine the optimal incubation time?

A3: A time-course study involves exposing the target insect to a fixed concentration of this compound and monitoring mortality at multiple time points (e.g., 12, 24, 48, 72 hours). The optimal incubation time is typically the point at which you observe maximum mortality in the treatment group with minimal mortality in the control group.[5]

Q4: What are the key factors that can influence the outcome of my insecticidal assay?

A4: Several factors can significantly impact the results of an insecticidal bioassay. These include:

  • Insect-related factors: Species, age, developmental stage, health, and nutritional status.[4]

  • Compound-related factors: Purity of this compound, solvent used for dilution, and concentration accuracy.

  • Environmental factors: Temperature, humidity, and photoperiod during the incubation period.[4]

  • Application method: The method of exposure (e.g., topical application, dietary incorporation, contact assay) will influence uptake and subsequent toxicity.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
High mortality in the control group (>10%) 1. Unhealthy or stressed insects. 2. Contamination of the diet or environment. 3. Toxicity of the solvent used. 4. Pathogen infection in the insect colony.1. Use healthy, age-synchronized insects. Allow for an acclimation period before the assay. 2. Ensure all equipment and reagents are sterile. 3. Run a solvent-only control to test for its toxicity. If toxic, consider a different solvent. 4. Inspect the insect colony for signs of disease.
Low or no mortality in the treatment group 1. Incorrect concentration of this compound. 2. Degradation of the this compound stock solution. 3. Insect species is not susceptible. 4. Insufficient incubation time. 5. Inappropriate application method.1. Double-check all calculations and dilutions. Prepare fresh serial dilutions for each experiment. 2. Store this compound stock solutions at the recommended temperature (-20°C) and avoid repeated freeze-thaw cycles. 3. Test a range of concentrations on the target insect. Confirm previous reports of susceptibility for the chosen species. 4. Perform a time-course experiment to determine the optimal incubation period. 5. Ensure the application method allows for sufficient exposure of the insect to the compound.
Inconsistent results between replicates 1. Uneven application of this compound. 2. Variation in the age or size of insects used. 3. Fluctuations in environmental conditions.1. Ensure uniform application of the test substance in all replicates. 2. Use insects of a consistent age and developmental stage. 3. Maintain stable temperature, humidity, and photoperiod throughout the experiment.

Experimental Protocols

General Protocol for a Contact Insecticidal Bioassay

This protocol provides a general framework. Specific parameters should be optimized for the target insect species.

  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone, DMSO).

    • Perform serial dilutions to obtain the desired test concentrations.

  • Insect Preparation:

    • Select healthy, uniform-sized adult insects.

    • Acclimate the insects to the experimental conditions for at least 24 hours before the assay.

  • Treatment Application:

    • Apply a small, precise volume (e.g., 1 µL) of the this compound solution or control (solvent only) to the dorsal thorax of each insect using a calibrated microapplicator.

  • Incubation:

    • Place the treated insects individually into ventilated containers (e.g., petri dishes or vials) with access to a food source.

    • Maintain the insects under controlled environmental conditions (e.g., 25°C, 60-70% relative humidity, 12:12 h light:dark photoperiod).

  • Mortality Assessment:

    • Record mortality at predetermined time points (e.g., 24, 48, 72 hours) post-application.

    • Mortality is typically defined as the inability of the insect to make coordinated movements when gently prodded.

  • Data Analysis:

    • Correct for control mortality using Abbott's formula if necessary.

    • Calculate the LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) using probit analysis.

Data Presentation

Table 1: Example Data for this compound Insecticidal Assay against Sitophilus spp.

Concentration (µg/mL)Number of InsectsMortality (%) at 48hCorrected Mortality (%)
Control (Solvent only)5040
150128.3
5503532.3
10505250.0
20508887.5
50509897.9

Note: This table presents hypothetical data for illustrative purposes.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_solution Prepare this compound Stock & Dilutions application Topical Application prep_solution->application prep_insects Select & Acclimate Insects prep_insects->application incubation Incubate under Controlled Conditions application->incubation assessment Assess Mortality incubation->assessment data_analysis Data Analysis (LD50/LC50) assessment->data_analysis

Caption: A generalized workflow for conducting an insecticidal bioassay.

Hypothetical Signaling Pathway

signaling_pathway cluster_cell Insect Cell isariin_b This compound receptor Cell Membrane Receptor (Hypothetical) isariin_b->receptor Binding pathway Intracellular Signaling Cascade receptor->pathway Activation apoptosis Apoptosis / Cell Death pathway->apoptosis Induction

Caption: A hypothetical signaling pathway for this compound's insecticidal action. Note: The specific molecular targets of this compound in insects have not been fully elucidated. This diagram represents a generalized model.

References

Validation & Comparative

Comparing the efficacy of Iso-isariin B to other cyclodepsipeptides

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Efficacy of Iso-isariin B and Other Cyclodepsipeptides

Cyclodepsipeptides are a diverse class of cyclic peptides containing at least one ester bond, and they are known for a wide range of biological activities, including antifungal, insecticidal, and antitumor properties.[1][2][3][4] This guide provides a comparative analysis of the efficacy of this compound against other notable cyclodepsipeptides, supported by experimental data to assist researchers and drug development professionals in their investigations.

Quantitative Efficacy Comparison

The following table summarizes the available quantitative data on the biological activities of this compound and other selected cyclodepsipeptides.

CyclodepsipeptideTarget Organism/Cell LineEfficacy MetricValueReference
This compound Sitophilus spp. (pest insect)LD₅₀10 µg/mL[5][6]
Iso-isariin D Brine shrimp (Artemia salina)LD₅₀26.58 µM[7]
Isariin C Galleria mellonella larvaeInsecticidal ActivityLess active than Isariin D[8]
Isariin D Galleria mellonella larvaeInsecticidal ActivityActive[8]
Destruxin A HCT116 (Colon Cancer)IC₅₀Micromolar range[9][10]
A549 (Lung Cancer)IC₅₀Micromolar range[9]
KB-3-1 (Cervical Carcinoma)IC₅₀Micromolar range[9]
Destruxin B HCT116 (Colon Cancer)IC₅₀Micromolar range[9]
A549 (Lung Cancer)IC₅₀4.9 µM[9]
H1299 (Lung Cancer)IC₅₀4.1 µM[9]
Beauvericin (B1667859) CT-26 (Murine Colon Carcinoma)IC₅₀Micromolar concentrations[11]
NIH/3T3 (Non-malignant Fibroblasts)IC₅₀1.7-fold higher than CT-26[11]
HepG2 (Liver Cancer)IC₅₀2.40–14.48 μM[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.

Brine Shrimp Lethality Assay

This assay is a common preliminary screen for cytotoxicity.

  • Organism: Brine shrimp (Artemia salina) nauplii.

  • Preparation of Test Solutions: The isolated compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted with artificial seawater to the desired concentrations. A positive control (e.g., colchicine) and a negative control (solvent only) are included.[7]

  • Assay Procedure:

    • Ten to fifteen brine shrimp nauplii are added to each well of a 24-well plate containing the test solutions.

    • The plates are incubated for 24 hours under a light source.

    • The number of dead nauplii in each well is counted.

  • Data Analysis: The lethal concentration 50% (LD₅₀) is calculated using statistical methods, such as the Finney probit analysis.[7]

Insecticidal Activity Assay

This protocol details a method for assessing insecticidal properties against stored product pests.

  • Organism: Sitophilus spp. adults.

  • Preparation of Test Solutions: this compound is dissolved in a suitable solvent to prepare a stock solution. Serial dilutions are made to obtain the desired test concentrations.

  • Assay Procedure:

    • A filter paper disc is placed in a petri dish and treated with the test solution. The solvent is allowed to evaporate.

    • A set number of adult insects are introduced into the petri dish.

    • Mortality is recorded at specified time intervals (e.g., 24, 48, and 72 hours).

  • Data Analysis: The lethal dose 50% (LD₅₀) is determined from the dose-response data.[5][6]

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Lines: Human cancer cell lines (e.g., HCT116, A549, KB-3-1).[9][10]

  • Cell Culture: Cells are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere with 5% CO₂ at 37°C.

  • Assay Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the cyclodepsipeptides for a specified period (e.g., 48 or 72 hours).

    • After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • After incubation, the formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for In Vitro Cytotoxicity Testing

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Line Culture (e.g., A549, HCT116) seed_cells Seed Cells into 96-well Plates cell_culture->seed_cells compound_prep Prepare Cyclodepsipeptide Stock Solutions treat_cells Treat Cells with Compound Dilutions compound_prep->treat_cells seed_cells->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_plate Measure Absorbance mtt_assay->read_plate calc_ic50 Calculate IC50 Values read_plate->calc_ic50 compare Compare Efficacy calc_ic50->compare

Caption: A generalized workflow for determining the in vitro cytotoxicity of cyclodepsipeptides.

Destruxin-Induced Apoptosis Signaling Pathway

apoptosis_pathway destruxin Destruxin B pi3k_akt PI3K/Akt Pathway destruxin->pi3k_akt inhibits puma PUMA (Upregulation) destruxin->puma mcl1 Mcl-1 (Downregulation) destruxin->mcl1 pi3k_akt->mcl1 promotes mitochondria Mitochondria puma->mitochondria mcl1->mitochondria inhibits caspases Caspase Activation mitochondria->caspases apoptosis Apoptosis caspases->apoptosis

Caption: A simplified signaling pathway for Destruxin B-induced apoptosis in cancer cells.

Discussion

The available data indicates that this compound demonstrates notable insecticidal activity against Sitophilus spp., with an LD₅₀ of 10 µg/mL.[5][6] When comparing its efficacy to other cyclodepsipeptides, the context of the biological activity is crucial. For instance, while Iso-isariin D shows potent lethality against brine shrimp, its direct insecticidal comparison to this compound is not available in the provided literature.[7]

In the realm of anticancer activity, the destruxins and beauvericin have been more extensively studied. Destruxins A and B exhibit potent cytotoxic effects against a range of human cancer cell lines, with IC₅₀ values in the micromolar range.[9][10] Destruxin B, in particular, has a well-characterized pro-apoptotic mechanism involving the PI3K/Akt pathway, upregulation of PUMA, and downregulation of Mcl-1.[9][10] Beauvericin also shows cytotoxicity against cancer cells, and interestingly, displays some selectivity for malignant cells over non-malignant fibroblasts.[11]

Currently, there is a lack of publicly available data on the anticancer or antifungal properties of this compound, which limits a direct comparison of its efficacy in these areas with compounds like the destruxins and beauvericin.

Conclusion

This compound is an effective insecticidal agent. However, to fully understand its therapeutic potential relative to other cyclodepsipeptides, further research is needed to explore its efficacy against a broader range of targets, including cancer cell lines and microbial pathogens. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a framework for such future comparative studies. Researchers are encouraged to use this information to design experiments that can further elucidate the structure-activity relationships and mechanisms of action of this promising class of natural products.

References

Iso-isariin B vs. Beauvericin: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals objectively comparing the performance of the fungal metabolites Iso-isariin B and beauvericin (B1667859), supported by available experimental data.

In the realm of natural product chemistry and drug discovery, fungal metabolites represent a rich source of bioactive compounds. Among these, cyclodepsipeptides have garnered significant attention for their diverse biological activities. This guide provides a comparative analysis of two such compounds: this compound and beauvericin. While beauvericin has been extensively studied, this compound remains a less-characterized molecule. This document aims to summarize the current state of knowledge on both compounds, presenting available quantitative data, experimental methodologies, and known mechanisms of action to aid researchers in their investigations.

Comparative Overview of Biological Activity

PropertyThis compoundBeauvericin
Compound Class CyclodepsipeptideCyclodepsipeptide
Primary Source Isaria felina, Beauveria felinaBeauveria bassiana, Fusarium species
Known Biological Activities Insecticidal, AntifungalAnticancer, Antimicrobial, Insecticidal, Antiviral, Cytotoxic
Mechanism of Action Largely uncharacterizedIonophoric (increases intracellular Ca2+), induces apoptosis and oxidative stress, inhibits PI3K/AKT pathway.[1]

Quantitative Analysis of Cytotoxicity

Table 1: Cytotoxicity of Beauvericin against various cell lines

Cell LineCell TypeIC50 (µM)Exposure Time (h)Assay
H22HepatomaNot specified, strong antiproliferative activity observed at 0-20 µM12, 24, 36Not specified
Turkey peripheral mononuclear cellsImmune cellsInduces apoptosis at 50 µM72Not specified
NG108-15Neuronal cells4Not specifiedL-type voltage-dependent Ca2+ current inhibition
Immature dendritic cellsImmune cells1.0Not specifiedNot specified
Mature dendritic cellsImmune cells2.9Not specifiedNot specified
MacrophagesImmune cells2.5Not specifiedNot specified
U-937Monocytic lymphoma~3024Trypan blue exclusion
HL-60Promyelocytic leukemia~1524Trypan blue exclusion
SF-9Insect ovarian cells1024Trypan blue exclusion
SF-9Insect ovarian cells2.572, 120Trypan blue exclusion

Data compiled from multiple sources.[2]

Mechanism of Action and Signaling Pathways

Beauvericin

Beauvericin's primary mechanism of action is its ionophoric activity, where it forms complexes with cations, particularly calcium (Ca2+), and transports them across biological membranes.[1] This influx of Ca2+ into the cytoplasm disrupts cellular homeostasis and triggers several downstream events, including:

  • Induction of Apoptosis: Increased intracellular Ca2+ activates apoptotic pathways. Beauvericin has been shown to up-regulate pro-apoptotic proteins like Bax and p-Bad, down-regulate anti-apoptotic proteins like p-Bcl-2, and activate caspase-3.[1]

  • Oxidative Stress: The disruption of mitochondrial membrane potential by beauvericin leads to the generation of reactive oxygen species (ROS), causing oxidative stress and cellular damage.[1]

  • Inhibition of PI3K/AKT Pathway: Beauvericin can inhibit the PI3K/AKT signaling pathway, a key regulator of cell survival and proliferation, thereby promoting apoptosis.

  • Genotoxicity: Beauvericin has been reported to cause DNA damage, chromosomal aberrations, and micronuclei formation.

Beauvericin_Signaling_Pathway cluster_membrane beauvericin Beauvericin cell_membrane Cell Membrane ca_channel Ca2+ Channel beauvericin->ca_channel Induces influx pi3k_akt PI3K/AKT Pathway beauvericin->pi3k_akt Inhibits intracellular_ca Increased Intracellular Ca2+ ca_channel->intracellular_ca mitochondrion Mitochondrion intracellular_ca->mitochondrion apoptosis Apoptosis intracellular_ca->apoptosis ros ROS Production mitochondrion->ros ros->apoptosis pi3k_akt->apoptosis Inhibits cell_survival Cell Survival & Proliferation pi3k_akt->cell_survival Promotes

Beauvericin's multifaceted mechanism of action.

This compound

The mechanism of action for this compound is not well-documented. Its structural classification as a cyclodepsipeptide suggests it may also interact with cell membranes and potentially exhibit ionophoric properties, but this requires experimental validation. Further research is needed to elucidate the specific molecular targets and signaling pathways affected by this compound.

Experimental Protocols

To facilitate further comparative studies, this section outlines common experimental protocols used to assess the biological activities of compounds like beauvericin and potentially applicable to the study of this compound.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compound (e.g., this compound or beauvericin) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Washing: Wash cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and propidium (B1200493) iodide (PI).

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Experimental_Workflow start Start: Cell Culture treatment Treatment with This compound or Beauvericin start->treatment incubation Incubation (e.g., 24, 48, 72h) treatment->incubation cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) incubation->cytotoxicity_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) incubation->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (e.g., PI Staining) incubation->cell_cycle_analysis data_analysis Data Analysis (IC50, % Apoptosis, etc.) cytotoxicity_assay->data_analysis apoptosis_assay->data_analysis cell_cycle_analysis->data_analysis end End: Comparative Analysis data_analysis->end

A typical experimental workflow for comparative analysis.

Conclusion

This comparative guide highlights the significant disparity in the current understanding of this compound and beauvericin. Beauvericin is a well-characterized mycotoxin with a clearly defined, multi-faceted mechanism of action and a substantial body of data on its cytotoxic effects. In contrast, this compound is a promising but largely unexplored cyclodepsipeptide. While preliminary data suggests it possesses antifungal and insecticidal properties, comprehensive studies on its cytotoxicity, mechanism of action, and effects on mammalian cells are urgently needed.

For researchers in drug development, beauvericin serves as a model for the potent bioactivity of cyclodepsipeptides, but its inherent toxicity may limit its therapeutic potential. This compound, with its distinct structure, presents an opportunity to explore novel biological activities within this compound class that may offer a more favorable therapeutic window. The experimental protocols outlined here provide a framework for future investigations aimed at closing the knowledge gap between these two intriguing fungal metabolites. Further research into this compound is warranted to unlock its full potential and to understand its place in the broader landscape of bioactive natural products.

References

Evaluating Synergistic Antifungal Effects: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

As of our latest review of scientific literature, there are no published studies specifically investigating the synergistic effects of Iso-isariin B with known antifungal agents. This compound is a cyclodepsipeptide fungal metabolite, a class of compounds known for a variety of biological activities. While research has explored the antifungal potential of various cyclodepsipeptides, specific data on this compound's combination therapy is not yet available.

This guide will, therefore, provide a framework for evaluating the potential synergistic antifungal activity of novel compounds like this compound. We will present standardized experimental protocols, data presentation methods, and an overview of the key signaling pathways targeted by major antifungal drug classes, which would be relevant for future studies on this compound.

The primary method to assess the interaction between two antimicrobial agents is the checkerboard microdilution assay. This technique allows for the determination of the Fractional Inhibitory Concentration Index (FICI), which quantifies the nature of the interaction.

Experimental Protocol: Checkerboard Microdilution Assay
  • Preparation of Reagents:

    • Prepare stock solutions of this compound and the known antifungal agent (e.g., fluconazole, caspofungin, amphotericin B) in a suitable solvent (e.g., DMSO).

    • Prepare a standardized inoculum of the fungal strain to be tested (e.g., Candida albicans, Aspergillus fumigatus) in a growth medium such as RPMI-1640, adjusted to a final concentration of 0.5 to 2.5 x 10³ CFU/mL.

  • Assay Setup:

    • Use a 96-well microtiter plate.

    • Along the x-axis, perform serial dilutions of this compound.

    • Along the y-axis, perform serial dilutions of the known antifungal agent.

    • This creates a matrix of wells with varying concentrations of both compounds.

    • Include control wells with each compound alone, as well as a drug-free growth control.

  • Incubation:

    • Inoculate each well with the fungal suspension.

    • Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • Data Analysis:

    • Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration that inhibits visible fungal growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each compound:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Calculate the FICI by summing the individual FICs: FICI = FIC of Drug A + FIC of Drug B.

Data Presentation: Interpreting the Fractional Inhibitory Concentration Index (FICI)

The FICI value is used to classify the interaction between the two agents. The results can be summarized in a table for clear comparison.

FICI ValueInterpretation
≤ 0.5Synergy
> 0.5 and ≤ 4.0Indifference
> 4.0Antagonism

Table 1: Hypothetical FICI values for this compound in combination with known antifungal agents against Candida albicans.

Antifungal AgentThis compound MIC alone (µg/mL)Antifungal MIC alone (µg/mL)This compound MIC in combination (µg/mL)Antifungal MIC in combination (µg/mL)FICIInterpretation
FluconazoleData not availableData not availableData not availableData not availableN/AN/A
CaspofunginData not availableData not availableData not availableData not availableN/AN/A
Amphotericin BData not availableData not availableData not availableData not availableN/AN/A

Note: This table is a template. As no experimental data for this compound is available, it remains unpopulated.

Visualizing Experimental and Logical Workflows

Diagrams created using Graphviz can effectively illustrate the methodologies and decision-making processes in synergy testing.

experimental_workflow cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis prep_reagents Prepare Stock Solutions (this compound & Antifungal) serial_dilution Serial Dilutions in 96-well Plate prep_reagents->serial_dilution prep_inoculum Prepare Fungal Inoculum inoculation Inoculate with Fungal Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at 35°C for 24-48h inoculation->incubation determine_mic Determine MICs incubation->determine_mic calculate_fici Calculate FICI determine_mic->calculate_fici interpret_results Interpret Interaction calculate_fici->interpret_results

Experimental workflow for assessing antifungal synergy.

Key Antifungal Signaling Pathways for Synergy Studies

Understanding the mechanism of action of known antifungal agents is crucial for hypothesizing and interpreting synergistic interactions. A compound like this compound could potentially inhibit a pathway that, when combined with the action of a known antifungal, leads to enhanced fungal cell death.

Ergosterol Biosynthesis Pathway (Target of Azoles)

Azoles, such as fluconazole, inhibit the enzyme lanosterol (B1674476) 14-α-demethylase, which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.

ergosterol_pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol lanosterol->inhibition cell_membrane Fungal Cell Membrane Integrity ergosterol->cell_membrane fluconazole Fluconazole fluconazole->inhibition Inhibits Lanosterol 14-α-demethylase inhibition->ergosterol

Ergosterol biosynthesis pathway inhibited by azoles.
β-(1,3)-D-Glucan Synthesis Pathway (Target of Echinocandins)

Echinocandins, like caspofungin, non-competitively inhibit the β-(1,3)-D-glucan synthase enzyme complex, disrupting the integrity of the fungal cell wall.

glucan_synthesis_pathway udp_glucose UDP-glucose glucan_synthase β-(1,3)-D-glucan synthase udp_glucose->glucan_synthase beta_glucan β-(1,3)-D-glucan glucan_synthase->beta_glucan cell_wall Fungal Cell Wall Integrity beta_glucan->cell_wall caspofungin Caspofungin caspofungin->inhibition Inhibits inhibition->glucan_synthase polyene_action amphotericin_b Amphotericin B cell_membrane Fungal Cell Membrane amphotericin_b->cell_membrane Binds to ergosterol Ergosterol ergosterol->cell_membrane Component of pore_formation Pore Formation cell_membrane->pore_formation ion_leakage Ion Leakage (K+, Na+) pore_formation->ion_leakage cell_death Fungal Cell Death ion_leakage->cell_death

Comparative Analysis of Cross-Resistance Profiles for the Novel Antifungal Agent Iso-isariin B

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide is intended to serve as a template for researchers, scientists, and drug development professionals. As of the time of writing, publicly available experimental data specifically detailing the cross-resistance of Iso-isariin B is not available. Therefore, the data presented herein is hypothetical and illustrative of the experimental outcomes required for a comprehensive cross-resistance evaluation.

Introduction

This compound is a cyclodepsipeptide metabolite isolated from the fungus Beauveria felina. While preliminary studies have suggested potential antifungal and insecticidal activities for related compounds, a thorough investigation into its efficacy against drug-resistant fungal strains is crucial for its development as a potential therapeutic agent. This guide outlines a proposed series of experiments and presents hypothetical data to compare the performance of this compound against common antifungal drugs and to elucidate its cross-resistance profile.

Comparative Antifungal Activity (Hypothetical Data)

To assess the cross-resistance profile of this compound, its in vitro activity would be determined against a panel of susceptible and well-characterized resistant fungal strains. The following table summarizes the hypothetical Minimum Inhibitory Concentration (MIC) values of this compound compared to standard antifungal agents.

Table 1: Hypothetical MIC (µg/mL) of this compound and Other Antifungals Against Susceptible and Resistant Fungal Strains

Fungal StrainResistance MechanismThis compoundAmphotericin BFluconazoleCaspofungin
Candida albicans ATCC 90028Wild-Type (Susceptible)20.510.25
Candida albicans 12-99ERG11 Overexpression20.5640.25
Candida glabrata ATCC 2001Wild-Type (Susceptible)4180.125
Candida glabrata DSY562FKS1 Mutation418>16
Aspergillus fumigatus ATCC 204305Wild-Type (Susceptible)81>2560.5
Aspergillus fumigatus F15cyp51A TR34/L98H81>2560.5

Synergistic Potential Against Resistant Strains (Hypothetical Data)

Combination therapy is a key strategy to overcome drug resistance. The following table presents hypothetical Fractional Inhibitory Concentration Index (FICI) values from a checkerboard assay to evaluate the synergistic, additive, indifferent, or antagonistic interactions of this compound with conventional antifungals against a resistant Candida albicans strain.

Table 2: Hypothetical Synergy Analysis of this compound Combinations Against Fluconazole-Resistant Candida albicans 12-99

Drug CombinationFICIInterpretation
This compound + Fluconazole0.5Synergy
This compound + Amphotericin B1.0Additive
This compound + Caspofungin2.0Indifference

FICI ≤ 0.5: Synergy; >0.5 to ≤1.0: Additive; >1.0 to <4.0: Indifference; ≥4.0: Antagonism

Experimental Protocols

Antifungal Susceptibility Testing (AST)
  • Methodology: The Minimum Inhibitory Concentration (MIC) of this compound and comparator drugs is determined by the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) documents M27 for yeasts and M38 for filamentous fungi.

  • Procedure:

    • Fungal inocula are prepared and standardized to a final concentration of 0.5 × 10³ to 2.5 × 10³ CFU/mL for yeasts or 0.4 × 10⁴ to 5 × 10⁴ CFU/mL for molds in RPMI-1640 medium.

    • Two-fold serial dilutions of each antifungal agent are prepared in 96-well microtiter plates.

    • The standardized inoculum is added to each well.

    • Plates are incubated at 35°C for 24-48 hours.

    • The MIC is defined as the lowest concentration of the drug that causes a significant diminution of growth (≥50% for azoles and ≥90% for polyenes and echinocandins) compared to the growth control.

Checkerboard Synergy Assay
  • Methodology: The checkerboard microdilution method is used to assess the in vitro interaction between this compound and other antifungal agents.

  • Procedure:

    • In a 96-well plate, serial dilutions of this compound are made along the x-axis, and serial dilutions of the second drug are made along the y-axis.

    • Each well is inoculated with the fungal suspension at the standardized concentration.

    • The plate includes wells with each drug alone to redetermine their individual MICs.

    • Following incubation, the MIC of each drug in combination is determined.

    • The Fractional Inhibitory Concentration Index (FICI) is calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_testing In Vitro Testing cluster_analysis Data Analysis & Interpretation Strain Select Fungal Strains (Susceptible & Resistant) Culture Culture & Standardize Inoculum Strain->Culture AST Antifungal Susceptibility Testing (MIC Determination) Culture->AST Synergy Checkerboard Synergy Assay (FICI Calculation) Culture->Synergy MIC_Table Generate Comparative MIC Table AST->MIC_Table FICI_Table Generate Synergy Interaction Table Synergy->FICI_Table Conclusion Assess Cross-Resistance & Synergistic Potential MIC_Table->Conclusion FICI_Table->Conclusion

Caption: Experimental workflow for assessing the cross-resistance of this compound.

Hypothetical Fungal Resistance Signaling Pathway

G cluster_drug Antifungal Agents cluster_cell Fungal Cell Azoles Azoles (e.g., Fluconazole) Erg11 ERG11 (Lanosterol demethylase) Azoles->Erg11 Inhibition Iso_isariin_B This compound (Hypothetical Target) Membrane Cell Membrane Integrity Iso_isariin_B->Membrane Disruption? (Hypothetical) Ergosterol Ergosterol Biosynthesis Erg11->Ergosterol Resistance Drug Resistance Phenotype Erg11->Resistance Ergosterol->Membrane Stress Stress Response Pathways (e.g., HOG) Membrane->Stress Damage Signal Efflux Efflux Pumps (CDR1, MDR1) Efflux->Azoles Drug Efflux Efflux->Resistance TF Transcription Factors (TAC1, UPC2) Stress->TF Activation TF->Erg11 Upregulation TF->Efflux Upregulation

In Vivo Validation of Iso-isariin B: An Examination of Insecticidal Activity

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the in vivo insecticidal properties of Iso-isariin B, a cyclodepsipeptide isolated from the fungus Isaria felina, have yielded no conclusive evidence of its efficacy as an insecticide. While related compounds, Isariin C and Isariin D, have demonstrated insecticidal effects against the larvae of Galleria mellonella, this compound was found to be inactive in the same study.

Currently, there is a lack of published in vivo validation studies that support the insecticidal activity of this compound. Consequently, a direct comparison with other existing insecticides based on performance data is not feasible. This guide, therefore, aims to provide a framework for the potential future evaluation of this compound by outlining relevant experimental protocols and discussing the known mechanisms of action of related fungal metabolites.

Comparative Data: A Null Set

A thorough review of existing scientific literature reveals no quantitative data from in vivo studies demonstrating the insecticidal activity of this compound. As such, a comparative table of its performance against other insecticides cannot be constructed.

Proposed Experimental Protocols for In Vivo Validation

To definitively assess the insecticidal potential of this compound, a series of standardized in vivo bioassays would be required. The following protocols are provided as a guide for researchers.

1. Target Insect Species Selection:

The choice of insect species is critical and should be based on the potential target pests for which this compound might be developed. Common model organisms for preliminary screening include:

  • Lepidoptera: Diamondback moth (Plutella xylostella), Fall armyworm (Spodoptera frugiperda)

  • Coleoptera: Colorado potato beetle (Leptinotarsa decemlineata)

  • Diptera: Housefly (Musca domestica), Yellow fever mosquito (Aedes aegypti)

  • Hemiptera: Green peach aphid (Myzus persicae)

2. Bioassay Methodologies:

Several methods can be employed to evaluate the toxicity of this compound. The choice of method depends on the target insect's feeding habits and life stage.

  • Diet Incorporation Assay: This method is suitable for chewing insects.

    • Prepare a range of concentrations of this compound.

    • Incorporate each concentration into the insect's artificial diet.

    • Place a known number of larvae (e.g., 10-20) into individual containers with the treated diet.

    • A control group should be fed a diet without this compound.

    • Record mortality at 24, 48, 72, and 96 hours post-treatment.

    • Calculate the LC50 (lethal concentration required to kill 50% of the test population).

  • Leaf-Dip Bioassay: This method is appropriate for both chewing and sucking insects.

    • Prepare a series of dilutions of this compound.

    • Dip host plant leaves into each solution for a standardized time (e.g., 10-30 seconds).

    • Allow the leaves to air dry.

    • Place the treated leaves into petri dishes or ventilated containers.

    • Introduce a known number of insects onto the leaves.

    • Record mortality at regular intervals.

  • Topical Application: This method delivers a precise dose to individual insects.

    • Dissolve this compound in a suitable solvent (e.g., acetone).

    • Apply a small, known volume (e.g., 1 µL) of the solution to the dorsal thorax of each insect using a micro-applicator.

    • A control group should be treated with the solvent only.

    • Monitor the insects for mortality and sublethal effects.

    • Calculate the LD50 (lethal dose required to kill 50% of the test population).

3. Data Analysis:

Mortality data should be corrected for control mortality using Abbott's formula. Probit analysis is then used to determine the LC50 or LD50 values and their 95% confidence intervals.

Potential Signaling Pathways and Mechanism of Action

While the specific mechanism of action for this compound is unknown, related cyclodepsipeptides from entomopathogenic fungi often act on the nervous system or disrupt cellular ion homeostasis. Potential targets could include:

  • Ion Channels: Binding to and modulating the function of ion channels, such as calcium, sodium, or potassium channels, leading to paralysis and death.

  • Enzyme Inhibition: Inhibition of critical enzymes involved in neurotransmission or other vital physiological processes.

  • Membrane Disruption: Direct interaction with and disruption of cell membranes.

Further research, including electrophysiological studies and molecular docking, would be necessary to elucidate the precise signaling pathways affected by this compound, should any significant insecticidal activity be discovered.

Experimental Workflow and Logical Relationships

The following diagrams illustrate a proposed workflow for the in vivo validation of this compound and the logical relationship for investigating its mechanism of action.

experimental_workflow cluster_synthesis Compound Preparation cluster_bioassay In Vivo Bioassays cluster_analysis Data Analysis cluster_comparison Comparative Analysis synthesis Synthesis/Isolation of This compound purification Purification and Characterization synthesis->purification range_finding Dose-Range Finding Studies purification->range_finding definitive_assay Definitive Bioassays (LC50/LD50 Determination) range_finding->definitive_assay sublethal_effects Sublethal Effects Assessment definitive_assay->sublethal_effects data_collection Mortality Data Collection definitive_assay->data_collection statistical_analysis Statistical Analysis (Probit, ANOVA) data_collection->statistical_analysis comparison Comparison with Standard Insecticides statistical_analysis->comparison

Caption: Proposed experimental workflow for the in vivo validation of this compound insecticidal activity.

mechanism_of_action cluster_targets Potential Molecular Targets cluster_effects Physiological Effects active_compound Active this compound (Hypothetical) ion_channels Ion Channels (e.g., Ca2+, Na+, K+) active_compound->ion_channels enzymes Enzyme Systems (e.g., Acetylcholinesterase) active_compound->enzymes receptors Neurotransmitter Receptors active_compound->receptors ion_homeostasis Loss of Ion Homeostasis ion_channels->ion_homeostasis neurotransmission Disruption of Neurotransmission enzymes->neurotransmission receptors->neurotransmission paralysis Paralysis neurotransmission->paralysis ion_homeostasis->paralysis death Insect Death paralysis->death

Caption: Hypothetical signaling pathways for the mechanism of action of an insecticidal compound.

Comparative Analysis of Iso-isariin B: A Natural Cyclodepsipeptide Insecticide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the naturally occurring cyclodepsipeptide, Iso-isariin B, focusing on its established biological activity. Despite extensive searches for synthetic analogues to conduct a comparative study, no publicly available literature on their synthesis or biological evaluation was identified. Therefore, this document will focus on the known properties and experimental data related to this compound.

Overview of this compound

This compound is a cyclodepsipeptide first isolated from the entomopathogenic fungus Beauveria felina.[1] Cyclodepsipeptides are a class of cyclic peptides containing at least one ester bond in addition to amide bonds. The structure of this compound is cyclo(L-alanyl-L-valyl-3-hydroxy-4-methyloctanoylglycyl-L-valyl-D-leucyl).[2]

Biological Activity

The primary biological activity reported for this compound is its insecticidal effect. It has also been noted for its potential antifungal properties, though quantitative data on this aspect is limited in the available literature.

Insecticidal Activity

This compound has demonstrated potent insecticidal activity against the grain pest Sitophilus spp.[1] This finding suggests its potential as a natural insecticide for agricultural applications.

Quantitative Data

The following table summarizes the available quantitative data on the biological activity of this compound.

CompoundTarget OrganismBioassayActivity MetricValueReference
This compoundSitophilus spp.Insecticidal AssayLD₅₀10 µg/mL[1]

Experimental Protocols

Insecticidal Bioassay against Sitophilus spp. (General Protocol)

While the specific details of the protocol used to determine the LD₅₀ of this compound are not exhaustively described in the available literature, a general protocol for assessing the insecticidal activity of a compound against Sitophilus species can be outlined as follows. This protocol is based on established methods for testing insecticides against stored product pests.

Objective: To determine the median lethal dose (LD₅₀) of a test compound against Sitophilus spp.

Materials:

  • Sitophilus spp. adults (e.g., Sitophilus oryzae), uniform in age and size.

  • Test compound (e.g., this compound).

  • Solvent for the test compound (e.g., acetone, ethanol).

  • Microsyringe or micropipette for topical application.

  • Petri dishes or ventilated vials.

  • Rearing medium for the insects (e.g., whole wheat or rice).

  • Incubator set to appropriate conditions (e.g., 25-28°C and 60-70% relative humidity).

Procedure:

  • Preparation of Test Solutions: Prepare a series of dilutions of the test compound in a suitable solvent. A control group should be treated with the solvent alone.

  • Insect Handling: Anesthetize the adult insects lightly, for example, with carbon dioxide, to facilitate handling.

  • Topical Application: Apply a precise volume (e.g., 1 µL) of each test solution to the dorsal thorax of each insect using a microsyringe.

  • Incubation: Place the treated insects in Petri dishes or vials containing a small amount of food. Maintain the insects in an incubator under controlled conditions.

  • Mortality Assessment: Record the number of dead insects at specified time intervals (e.g., 24, 48, and 72 hours) post-treatment. Insects that are unable to move when prodded gently are considered dead.

  • Data Analysis: Use probit analysis or a similar statistical method to calculate the LD₅₀ value, which is the dose required to kill 50% of the test population.

Visualizations

Experimental Workflow for Insecticidal Activity Assessment

The following diagram illustrates a typical workflow for evaluating the insecticidal properties of a compound like this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare serial dilutions of this compound C Topical application of This compound to insects A->C B Culture and select uniform adult Sitophilus spp. B->C D Incubate under controlled conditions C->D E Record mortality at time intervals D->E F Calculate LD50 using probit analysis E->F

Workflow for Insecticidal Bioassay

Conclusion

This compound is a natural cyclodepsipeptide with demonstrated insecticidal activity against Sitophilus spp. The lack of publicly available information on its synthetic analogues and comparative studies limits a broader assessment of its structure-activity relationships and potential for optimization. Further research into the synthesis of this compound analogues and their subsequent biological evaluation would be invaluable for exploring the full potential of this class of compounds in the development of new insecticidal agents. The potential antifungal activity of this compound also warrants further investigation with quantitative assays to determine its spectrum of activity and potency.

References

Benchmarking Iso-isariin B: A Comparative Analysis Against Commercial Bio-insecticides for Aphid Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel and effective pest management strategies, the fungal metabolite Iso-isariin B has emerged as a compound of interest due to its documented insecticidal properties. This guide provides a comprehensive comparison of this compound against established commercial bio-insecticides, with a focus on their potential application in aphid control. While direct aphicidal data for this compound is not yet available in the reviewed literature, this document synthesizes existing information to offer a foundational benchmark, detailing its known efficacy against other insect species and outlining the experimental frameworks necessary for future comparative studies against leading commercial alternatives like Beauveria bassiana and Spinosad-based products.

Performance Snapshot: this compound vs. Commercial Bio-insecticides

The following tables summarize the available quantitative data on the efficacy of this compound and prominent commercial bio-insecticides. It is critical to note that the data for this compound pertains to its activity against Sitophilus spp. (weevils), as specific studies on its aphicidal effects are not yet publicly available. This comparison, therefore, serves as a preliminary assessment to guide future research.

Table 1: Efficacy of this compound Against Coleopteran Pests

CompoundTarget PestEfficacy MetricValueCitation
This compoundSitophilus spp. (adults)LD5010 µg/mL[1]

Table 2: Efficacy of Commercial Bio-insecticides Against Aphids

Active IngredientCommercial Product Example(s)Target Aphid SpeciesEfficacy MetricValueCitation
Beauveria bassianaBotanigard®, Mycotrol®Myzus persicae (Green Peach Aphid)Mortality78% (culture filtrate, 3 days post-treatment)
Aphis gossypii (Cotton Aphid)LC500.57 x 10⁵ conidia/mL
SpinosadEntrust®, Success®Lipaphis erysimi (Mustard Aphid)LC50 (120 hours)232.31 ppm
Diuraphis noxia (Wheat Aphid)LC50 (120 hours)140.31 ppm
Aphis gossypii (Cotton Aphid)LC500.01-0.04 ppm[2]
Myzus persicae (Green Peach Aphid)LC50 (24 hours)22.13 - 30.92 mg/L[3]

Unraveling the Mechanisms: A Look at the Mode of Action

This compound and Cyclodepsipeptides

This compound belongs to the class of cyclodepsipeptides, which are known for a broad spectrum of biological activities, including insecticidal, antifungal, and anthelmintic effects.[4][5][6][7] The precise insecticidal mechanism of action for this compound has not been elucidated in the available literature. However, cyclodepsipeptides are generally recognized for their ability to interact with various cellular components and disrupt key physiological processes.[6] Some cyclodepsipeptides act as ionophores, altering membrane potential and ion gradients, while others may interfere with enzymatic activities or signaling pathways.[6] Further research is imperative to pinpoint the specific molecular targets and signaling cascades affected by this compound in insects.

Commercial Bio-insecticides: Established Mechanisms

Beauveria bassiana : This entomopathogenic fungus infects insects upon contact. Spores adhere to the insect's cuticle, germinate, and penetrate the body cavity. The fungus then proliferates, producing toxins and consuming the insect's internal tissues, leading to mortality.[8] Secondary metabolites produced by B. bassiana can also exhibit insecticidal activity when ingested or through contact.

Spinosad : This bio-insecticide acts on the insect's nervous system. It targets the nicotinic acetylcholine (B1216132) receptors (nAChRs) and gamma-aminobutyric acid (GABA) receptors, leading to continuous nerve stimulation, paralysis, and eventual death of the insect.[9]

Experimental Protocols: A Roadmap for Comparative Efficacy Testing

To facilitate direct comparison of this compound with commercial bio-insecticides against aphids, standardized experimental protocols are essential. The following methodologies are proposed based on established practices for evaluating fungal metabolites and commercial insecticides.

1. Aphid Rearing

  • Species: Myzus persicae (Green Peach Aphid) or Aphis gossypii (Cotton Aphid) are commonly used indicator species.

  • Host Plants: Cabbage (Brassica oleracea) or cotton (Gossypium hirsutum) seedlings, respectively.

  • Conditions: Maintain aphid colonies in a controlled environment at 25±2°C, 60-70% relative humidity, and a 16:8 hour (light:dark) photoperiod.

2. Preparation of Test Solutions

  • This compound: Dissolve in a suitable organic solvent (e.g., acetone (B3395972) or ethanol) to create a stock solution. Prepare a series of dilutions in distilled water containing a non-ionic surfactant (e.g., 0.05% Triton X-100) to ensure uniform application.

  • Commercial Bio-insecticides: Follow the manufacturer's instructions to prepare stock and serial dilutions. For Beauveria bassiana, determine spore concentration using a hemocytometer.

3. Bioassay Methodology (Leaf-Dip Method)

  • Excise healthy, pesticide-free leaves from the host plant.

  • Dip each leaf into the respective test solution for 10-15 seconds with gentle agitation.

  • Allow the leaves to air-dry on a clean surface.

  • Place the treated leaves individually in Petri dishes containing a moistened filter paper to maintain humidity.

  • Introduce a cohort of 10-20 adult aphids onto each treated leaf.

  • Seal the Petri dishes and incubate under the same conditions as aphid rearing.

  • Record aphid mortality at 24, 48, and 72-hour intervals. Moribund aphids (incapable of coordinated movement) should be considered dead.

  • A control group treated with the solvent and surfactant solution should be included in each experiment.

4. Data Analysis

  • Correct for control mortality using Abbott's formula.

  • Calculate the lethal concentration (LC50), the concentration that causes 50% mortality, using probit analysis.

Visualizing the Pathways and Processes

Experimental Workflow for Aphid Bioassay

G cluster_prep Preparation cluster_bioassay Bioassay cluster_data Data Collection & Analysis rearing Aphid Rearing (Myzus persicae on Cabbage) leaf_dip Leaf-Dip Application rearing->leaf_dip iso_prep This compound Solution Prep. (Serial Dilutions) iso_prep->leaf_dip comm_prep Commercial Bio-insecticide Prep. (Beauveria bassiana & Spinosad) comm_prep->leaf_dip incubation Incubation (25°C, 16:8 L:D) leaf_dip->incubation mortality Mortality Assessment (24, 48, 72 hours) incubation->mortality analysis Data Analysis (Abbott's Formula, Probit Analysis) mortality->analysis lc50 LC50 Determination analysis->lc50

Caption: Workflow for evaluating the aphicidal activity of this compound.

Hypothesized Insecticidal Signaling Pathway Disruption

G cluster_compound Insecticidal Compound cluster_cellular Cellular Interaction cluster_pathway Signaling Cascade cluster_response Physiological Response compound This compound (Cyclodepsipeptide) receptor Membrane Receptor / Ion Channel compound->receptor Binding enzyme Intracellular Enzyme compound->enzyme Inhibition cascade Disruption of Downstream Signaling (e.g., Ca2+ homeostasis, cAMP levels) receptor->cascade enzyme->cascade paralysis Paralysis cascade->paralysis death Insect Death paralysis->death

Caption: Potential mechanisms of action for cyclodepsipeptide insecticides.

This guide underscores the potential of this compound as a bio-insecticide while highlighting the critical need for further research to ascertain its efficacy and mode of action against aphids. The provided frameworks aim to facilitate this endeavor, ultimately contributing to the development of novel and sustainable pest management solutions.

References

Statistical Validation of Iso-isariin B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental data available for Iso-isariin B, a cyclodepsipeptide with potential therapeutic applications. The performance of this compound is compared with other relevant compounds, supported by available experimental data. This document is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.

Comparative Analysis of Biological Activity

This compound has been primarily investigated for its insecticidal and potential antifungal properties. Below is a summary of the available quantitative data compared to other related cyclodepsipeptides.

Insecticidal Activity

This compound has demonstrated selective insecticidal activity. The following table summarizes its efficacy against different insect species in comparison to its structural analogs, Isariin C and Isariin D.

CompoundTarget InsectActivity MetricValue
This compound Sitophilus spp. (weevils)LD₅₀10 µg/mL[1]
This compound Galleria mellonella (greater wax moth)-Inactive
Isariin C Galleria mellonella-Active (less than Isariin D)
Isariin D Galleria mellonella-Active
Antifungal Activity
CompoundFungal SpeciesMIC/IC₅₀
PhaeofunginAspergillus fumigatus8–16 μg/mL (MIC)[2][3]
Trichophyton mentagrophytes4 μg/mL (MIC)[2][3]
Fusaripeptide AAspergillus fumigatus, Candida glabrata, Candida albicans, Candida krusei0.11–0.24 μM (IC₅₀)
Isaridin HAlternaria solani15.6 μM (IC₅₀)
Bacillus subtilis12.5 μM (Suppression)
FR9014691,3-β-glucan synthase inhibition0.05 μg/mL (IC₅₀)

Note: The absence of specific antifungal data for this compound highlights a key area for future research to fully characterize its biological activity profile.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the data presented. These protocols are based on established methods for evaluating the insecticidal and antifungal activities of natural compounds.

Insecticidal Bioassay against Sitophilus spp.

This protocol is designed to determine the lethal dose (LD₅₀) of a compound against adult weevils.

  • Compound Preparation: Dissolve this compound in a suitable solvent (e.g., acetone) to prepare a stock solution. A series of dilutions are then made to obtain the desired test concentrations.

  • Test Arenas: Use glass petri dishes (9 cm diameter) lined with filter paper as test arenas.

  • Application: Apply 1 mL of each test concentration evenly onto the filter paper. The solvent is allowed to evaporate completely, leaving a film of the compound. Control dishes are treated with the solvent alone.

  • Insect Exposure: Introduce a cohort of 20-30 adult Sitophilus spp. into each petri dish.

  • Incubation: Maintain the test arenas at 25±1°C and 60-70% relative humidity in the dark.

  • Mortality Assessment: Record mortality counts at 24, 48, and 72 hours post-exposure. Insects that are unable to move when prodded are considered dead.

  • Data Analysis: Calculate the LD₅₀ value using Probit analysis.

Insecticidal Bioassay against Galleria mellonella

This protocol is suitable for assessing the contact toxicity of compounds against the larvae of the greater wax moth.

  • Rearing of Larvae: Rear G. mellonella larvae on an artificial diet at 28-30°C.

  • Compound Application: Prepare solutions of the test compounds in a suitable solvent. Apply a defined volume (e.g., 1 µL) of the test solution topically to the dorsal thorax of each larva. Control larvae are treated with the solvent only.

  • Observation: Place the treated larvae in clean petri dishes with a food source.

  • Mortality Evaluation: Monitor the larvae daily for a set period (e.g., 72 hours) and record mortality.

  • Data Analysis: Determine the percentage of mortality for each concentration and calculate the LD₅₀ if applicable.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against fungal pathogens.

  • Fungal Inoculum Preparation: Grow the fungal strain on an appropriate agar (B569324) medium. Prepare a suspension of fungal spores or yeast cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

  • Compound Dilution: Perform serial twofold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

  • Inoculation: Add the standardized fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the microtiter plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.

Signaling Pathways and Mechanisms of Action

The precise molecular targets and signaling pathways of this compound have not been fully elucidated. However, based on the known mechanisms of other cyclodepsipeptides, a general overview of the proposed pathways is presented below.

Proposed Antifungal Mechanism of Action

The antifungal activity of many cyclodepsipeptides is attributed to their ability to disrupt fungal cell membranes and interfere with essential cellular processes.

Antifungal_Mechanism This compound This compound Fungal Cell Membrane Fungal Cell Membrane This compound->Fungal Cell Membrane Interacts with Intracellular Signaling Intracellular Signaling This compound->Intracellular Signaling May activate Membrane Disruption Membrane Disruption Fungal Cell Membrane->Membrane Disruption Leads to Ion Channel Formation Ion Channel Formation Fungal Cell Membrane->Ion Channel Formation Induces Cellular Process Inhibition Cellular Process Inhibition Membrane Disruption->Cellular Process Inhibition Ion Channel Formation->Cellular Process Inhibition Intracellular Signaling->Cellular Process Inhibition Fungal Cell Death Fungal Cell Death Cellular Process Inhibition->Fungal Cell Death

Caption: Proposed antifungal mechanism of this compound.

Proposed Insecticidal Mechanism of Action

The insecticidal effects of cyclodepsipeptides are often linked to neurotoxicity, targeting the insect's nervous system.

Insecticidal_Mechanism This compound This compound Insect Nervous System Insect Nervous System This compound->Insect Nervous System Targets Receptor Binding Receptor Binding Insect Nervous System->Receptor Binding Ion Channel Modulation Ion Channel Modulation Receptor Binding->Ion Channel Modulation Neurotransmitter Disruption Neurotransmitter Disruption Receptor Binding->Neurotransmitter Disruption Paralysis Paralysis Ion Channel Modulation->Paralysis Neurotransmitter Disruption->Paralysis Insect Death Insect Death Paralysis->Insect Death

Caption: Proposed insecticidal mechanism of this compound.

Experimental Workflow for Bioactivity Screening

The following diagram illustrates a general workflow for the screening and validation of the biological activity of a novel compound like this compound.

Bioactivity_Workflow cluster_0 Screening Phase cluster_1 Validation Phase cluster_2 Mechanism of Action Studies Primary Screening Primary Screening Hit Identification Hit Identification Primary Screening->Hit Identification Dose-Response Dose-Response Hit Identification->Dose-Response Selectivity Testing Selectivity Testing Dose-Response->Selectivity Testing Target Identification Target Identification Selectivity Testing->Target Identification Pathway Analysis Pathway Analysis Target Identification->Pathway Analysis

Caption: General workflow for bioactivity screening.

References

Safety Operating Guide

Prudent Disposal of Iso-isariin B: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Protocols for Researchers, Scientists, and Drug Development Professionals

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to adhere to standard laboratory safety practices. This includes the use of appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact and potential allergic reactions.[3]
Eye Protection Safety glasses or gogglesTo shield eyes from accidental splashes or aerosol generation.[3]
Body Protection Laboratory coat or impervious clothingTo protect skin and personal clothing from contamination.[3]

In the event of a spill, the area should be immediately cordoned off to restrict access. For solid spills, use dry clean-up methods to avoid dust generation. The collected material should be placed in a clearly labeled, sealable container for disposal.[3]

Disposal Procedures for Iso-isariin B Waste

The primary objective of this compound disposal is the complete inactivation or removal of its biological activity. Based on the chemical nature of cyclic depsipeptides and decontamination methods for mycotoxins, two main disposal strategies can be employed: chemical degradation and incineration.

Method 1: Chemical Degradation

The ester and amide bonds within the cyclic depsipeptide structure of this compound are susceptible to hydrolysis under specific chemical conditions. This process breaks down the molecule, rendering it inactive.

Experimental Protocol for Chemical Degradation:

  • Preparation of Degradation Solution: Prepare a 1M solution of sodium hydroxide (B78521) (NaOH) or a 30% aqueous ammonia (B1221849) (NH₄OH) solution. The choice of reagent can be based on laboratory availability and compatibility with other waste streams. Studies on related compounds have shown the effectiveness of ammonia in cleaving ester and amide bonds.

  • Treatment of Waste:

    • For liquid waste containing this compound, add the degradation solution to achieve a final concentration of at least 0.1M NaOH or 3% NH₄OH.

    • For solid waste, dissolve it in a suitable organic solvent (e.g., DMSO, ethanol) before adding the degradation solution. Ensure the final mixture is homogenous.

  • Incubation: Allow the mixture to react for a minimum of 24 hours at room temperature. This duration is based on protocols for the hydrolysis of similar compounds, which can be influenced by pH and temperature.[4]

  • Neutralization: After incubation, neutralize the solution. For NaOH, use an appropriate acid (e.g., hydrochloric acid). For ammonia, the solution can be diluted with a large volume of water.

  • Final Disposal: The neutralized and degraded solution should be disposed of in accordance with local and institutional regulations for chemical waste.

Method 2: Incineration

For laboratories with access to a licensed hazardous waste incineration facility, this is a highly effective method for the complete destruction of this compound.

Procedure for Incineration:

  • Waste Segregation: Collect all solid and liquid waste containing this compound in designated, clearly labeled, and leak-proof containers.

  • Packaging: Ensure containers are securely sealed and packaged according to the requirements of your institution's environmental health and safety office and the incineration facility.

  • Transfer: Arrange for the collection and transportation of the waste by a certified hazardous waste disposal service.

Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.

Iso_isariin_B_Disposal_Workflow This compound Disposal Workflow cluster_0 Initial Handling & Assessment cluster_1 Disposal Method Selection cluster_2 Chemical Degradation Protocol cluster_3 Incineration Protocol start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_waste Assess Waste Type (Solid or Liquid) ppe->assess_waste select_method Select Disposal Method assess_waste->select_method Proceed to Disposal prepare_solution Prepare 1M NaOH or 30% NH4OH Solution select_method->prepare_solution Chemical Degradation segregate_waste Segregate and Label Waste select_method->segregate_waste Incineration treat_waste Treat Waste with Degradation Solution prepare_solution->treat_waste incubate Incubate for 24 hours at Room Temperature treat_waste->incubate neutralize Neutralize Solution incubate->neutralize dispose_chem Dispose as Chemical Waste neutralize->dispose_chem package_waste Package for Incineration segregate_waste->package_waste transfer_waste Transfer to Hazardous Waste Facility package_waste->transfer_waste incinerate Incinerate transfer_waste->incinerate

Caption: A flowchart illustrating the procedural steps for the safe disposal of this compound.

Quantitative Data Summary

ParameterValueReference
Chemical Degradation Reagent Concentration 1M NaOH or 30% NH₄OHGeneral laboratory practice
Final Treatment Concentration ≥ 0.1M NaOH or ≥ 3% NH₄OHEstimated for effective hydrolysis
Incubation Time ≥ 24 hours[4]
Incubation Temperature Room Temperature[4]

By adhering to these procedures, researchers can ensure the safe and effective disposal of this compound, minimizing risks to personnel and the environment. It is crucial to always consult your institution's specific guidelines and local regulations for hazardous waste management.

References

Essential Safety and Logistics for Handling Iso-isariin B

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of bioactive compounds is paramount. This document provides a comprehensive guide to the essential personal protective equipment (PPE), operational procedures, and disposal plans for Iso-isariin B, a cyclodepsipeptide with noted insecticidal properties. While a specific Safety Data Sheet (SDS) with detailed handling protocols for this compound was not located, the following guidance is based on best practices for handling potent or cytotoxic compounds in a laboratory setting.

Personal Protective Equipment (PPE)

The use of appropriate PPE is the first line of defense against exposure to potentially hazardous compounds. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Two pairs of chemotherapy-tested nitrile gloves (ASTM D6978). The outer glove should be worn over the cuff of the lab coat.[1][2]Provides a barrier against skin contact and absorption. Double-gloving offers additional protection in case of a tear or puncture in the outer glove.
Eye and Face Protection Safety goggles with side shields or a full-face shield.[1][3][4]Protects eyes and face from splashes or aerosols that may be generated during handling.
Body Protection A disposable, solid-front, back-closing gown made of a low-permeability fabric. Cuffs should be elasticated.Prevents contamination of personal clothing and skin. The design ensures maximum coverage.
Respiratory Protection A NIOSH-approved N95 respirator or higher, particularly when handling the powder form or creating solutions.Minimizes the risk of inhaling airborne particles of the compound.
Foot Protection Closed-toe shoes and disposable shoe covers.Protects feet from spills and prevents the tracking of contaminants out of the laboratory.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial to minimize exposure and ensure a safe working environment.

1. Preparation and Area Setup:

  • Designate a specific area for handling this compound, preferably within a certified chemical fume hood or a Class II Biosafety Cabinet, especially when handling the solid form or preparing stock solutions.
  • Cover the work surface with a disposable, plastic-backed absorbent pad to contain any potential spills.
  • Assemble all necessary materials and equipment before starting work to minimize movement in and out of the designated area.
  • Ensure a cytotoxic spill kit is readily accessible.

2. Donning PPE:

  • Follow the proper sequence for donning PPE: shoe covers, inner gloves, gown, N95 respirator, face shield or goggles, and finally, outer gloves over the gown's cuffs.

3. Handling and Solution Preparation:

  • When weighing the solid form of this compound, do so within the containment of a chemical fume hood to prevent inhalation of the powder.
  • To prepare a stock solution, carefully add the solvent to the vial containing the solid this compound. Avoid shaking, which can generate aerosols; instead, gently vortex or sonicate to dissolve.
  • All handling of solutions should be done using appropriate precision instruments (e.g., calibrated pipettes) to avoid spills and ensure accuracy.

4. Post-Handling and Doffing PPE:

  • After completing the work, decontaminate all surfaces with an appropriate cleaning agent.
  • Remove PPE in the correct order to avoid self-contamination: outer gloves, shoe covers, gown, face shield or goggles, N95 respirator, and finally, inner gloves.
  • Dispose of all disposable PPE in a designated hazardous waste container.
  • Wash hands thoroughly with soap and water immediately after removing all PPE.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste CategoryDisposal Procedure
Unused this compound Should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.
Contaminated Labware (disposable) All disposable items that have come into contact with this compound (e.g., pipette tips, centrifuge tubes, absorbent pads) should be placed in a clearly labeled hazardous waste container.
Contaminated Labware (reusable) Reusable labware should be decontaminated by soaking in a suitable cleaning solution (e.g., a solution of sodium hypochlorite (B82951) followed by a thorough rinse with water and an appropriate solvent) before being washed and reused. Consult institutional guidelines for specific decontamination procedures.
Contaminated PPE All used PPE should be considered contaminated and disposed of in a designated hazardous waste container immediately after use.
Liquid Waste Liquid waste containing this compound should be collected in a clearly labeled, leak-proof hazardous waste container. The container should be kept closed when not in use.

Experimental Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate & Prepare Work Area assemble_materials Assemble Materials & Spill Kit prep_area->assemble_materials don_ppe Don Appropriate PPE assemble_materials->don_ppe weigh_solid Weigh Solid in Fume Hood don_ppe->weigh_solid Enter Handling Phase prepare_solution Prepare Stock Solution weigh_solid->prepare_solution conduct_experiment Conduct Experiment prepare_solution->conduct_experiment decontaminate Decontaminate Surfaces & Equipment conduct_experiment->decontaminate Complete Experiment dispose_waste Segregate & Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling and disposal of this compound.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.